CDK19 Probe 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H53N9O8 |
|---|---|
Molecular Weight |
799.9 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[5-[[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]amino]pentylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C41H53N9O8/c51-37(26-46-14-16-47(28-39(53)54)18-20-49(30-41(57)58)21-19-48(17-15-46)29-40(55)56)43-12-4-1-5-13-44-38(52)27-50-25-34(23-45-50)31-8-10-32(11-9-31)36-24-42-22-33-6-2-3-7-35(33)36/h2-3,6-11,22-25H,1,4-5,12-21,26-30H2,(H,43,51)(H,44,52)(H,53,54)(H,55,56)(H,57,58) |
InChI Key |
RJAYSSDDYLIVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCNC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)C4=CN=CC5=CC=CC=C54)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Function of CDK19 Kinase: A Technical Guide for Researchers
An In-depth Examination of Cyclin-Dependent Kinase 19 in Transcriptional Regulation, Signaling, and as a Therapeutic Target
Cyclin-dependent kinase 19 (CDK19) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription. As a component of the Mediator complex, CDK19, along with its close paralog CDK8, acts as a molecular bridge between transcription factors and the core transcriptional machinery, including RNA polymerase II (Pol II). This central function places CDK19 at the crossroads of numerous cellular signaling pathways, making it a critical regulator of normal cellular processes and a key player in the pathogenesis of various diseases, most notably cancer. This technical guide provides a comprehensive overview of the function of CDK19, its role in signaling pathways, its implications in disease, and the methodologies used to study this important kinase.
Core Function in Transcriptional Regulation
CDK19 is a subunit of the kinase module of the Mediator complex, which also comprises Cyclin C, MED12, and MED13.[1] The Mediator complex is a large, multi-protein assembly that is essential for the transcription of most Pol II-dependent genes. The kinase module can reversibly associate with the core Mediator complex, and its presence generally correlates with transcriptional repression, although it can also have activating functions depending on the cellular context.
The primary mechanism by which CDK19 influences transcription is through the phosphorylation of various substrates. One of its key targets is the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[2] Phosphorylation of the Pol II CTD is a critical step in the transition from transcription initiation to elongation.[2] By modulating the phosphorylation status of the CTD, CDK19 can either promote or inhibit the elongation of transcripts, thereby fine-tuning gene expression.
Furthermore, CDK19 can directly phosphorylate a range of transcription factors, altering their stability, localization, and activity. This provides a direct mechanism for CDK19 to influence specific gene expression programs in response to various cellular signals.
Role in Key Signaling Pathways
CDK19 has been implicated in several fundamental signaling pathways that control cell growth, proliferation, and differentiation. Its involvement in these pathways underscores its importance in maintaining cellular homeostasis and its contribution to disease when dysregulated.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. CDK8 and CDK19 have been shown to be positive regulators of Wnt/β-catenin-driven transcription.[3][4] Upon Wnt signaling activation, β-catenin translocates to the nucleus and interacts with TCF/LEF transcription factors to activate target gene expression. CDK8/19 can phosphorylate β-catenin, enhancing its transcriptional activity. Inhibition of CDK8/19 has been shown to suppress the expression of Wnt target genes.
p53 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cellular response to stress, such as DNA damage. Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. CDK19 has been shown to play a role in modulating the p53 response. Studies have indicated that knockdown of CDK19 can lead to the upregulation of p53 target genes, suggesting that CDK19 may normally function to restrain p53 activity. This function appears to be, at least in part, independent of its kinase activity.
CDK19 in Cancer and as a Therapeutic Target
Given its central role in transcriptional regulation and its involvement in key oncogenic pathways, it is not surprising that CDK19 is frequently dysregulated in cancer. Overexpression of CDK19 has been observed in various malignancies, including breast, prostate, and colorectal cancers. This has led to the development of small molecule inhibitors targeting CDK8 and CDK19 as a potential anti-cancer strategy.
Initially, efforts were focused on developing dual inhibitors of both CDK8 and CDK19. However, the broader tissue distribution of CDK8 has led to concerns about off-target toxicities. This has spurred the development of CDK19-selective inhibitors, which are hypothesized to have a better therapeutic window.
Quantitative Data on CDK19 Inhibitors
A number of small molecule inhibitors targeting CDK19, either dually with CDK8 or selectively, have been developed and characterized. The following table summarizes the inhibitory activity (IC50 values) of some of these compounds.
| Compound | Target(s) | CDK19 IC50 (nM) | CDK8 IC50 (nM) | Selectivity (CDK8/CDK19) | Reference |
| BI-1347 | CDK8/19 | Not explicitly stated, but potent | 1.4 | >300-fold over other kinases | |
| Compound 2 | CDK8/19 | Not explicitly stated, but potent | 1.8 | High | |
| CCT251545 | CDK8/19 | High affinity | High affinity | ~1 | |
| Compound A4 | CDK19 selective | Not explicitly stated | Not explicitly stated | >50 | |
| Ro 31-8220 | Multi-kinase | 8.8 | - | - | |
| AS-2863619 | Multi-kinase | 8,100 | - | - | |
| GW 5074 | Multi-kinase | 6,300 | - | - | |
| H-89 | Multi-kinase | 8,700 | - | - |
Experimental Protocols
Studying the function of CDK19 requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
CDK19 Kinase Activity Assay
This protocol describes a general method for measuring the kinase activity of CDK19 in vitro, which can be adapted for screening inhibitors. The ADP-Glo™ Kinase Assay is a common method.
Objective: To measure the phosphorylation of a substrate by CDK19 and assess the potency of inhibitors.
Materials:
-
Recombinant human CDK19/Cyclin C enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., a generic peptide substrate or a specific protein substrate like the Pol II CTD)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the CDK19/Cyclin C enzyme, substrate, and ATP to their final desired concentrations in kinase buffer. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of the CDK19/Cyclin C enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify the genomic regions where CDK19 is bound.
Objective: To map the genome-wide binding sites of CDK19.
Materials:
-
Cells or tissues of interest
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
Anti-CDK19 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Fragment the chromatin to a size range of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the fragmented chromatin with an anti-CDK19 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of CDK19 enrichment.
Quantitative Mass Spectrometry for Interactome Analysis
This protocol describes a Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics approach to identify proteins that interact with CDK19.
Objective: To identify and quantify proteins that interact with CDK19 in a cellular context.
Materials:
-
Cell line of interest
-
SILAC-compatible cell culture medium
-
"Heavy" (e.g., 13C6, 15N2-Lysine and 13C6, 15N4-Arginine) and "light" (normal) amino acids
-
Lysis buffer with protease and phosphatase inhibitors
-
Anti-CDK19 antibody or anti-tag antibody (if using tagged CDK19)
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Reagents for in-gel or in-solution digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
SILAC Labeling: Culture cells for several passages in either "heavy" or "light" SILAC medium to achieve complete labeling of the proteome.
-
Cell Lysis: Lyse the "heavy" and "light" labeled cells.
-
Immunoprecipitation: Perform immunoprecipitation of CDK19 (or tagged CDK19) from one labeled cell lysate, and a control immunoprecipitation (e.g., with IgG) from the other labeled lysate.
-
Combine Lysates: Combine the eluates from the experimental and control immunoprecipitations.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the peptides. Proteins that are significantly enriched in the "heavy" channel compared to the "light" channel (or vice versa, depending on the experimental setup) are considered potential CDK19 interactors.
Conclusion
CDK19 is a multifaceted kinase that plays a critical role in the intricate regulation of gene expression. Its position within the Mediator complex and its ability to phosphorylate key components of the transcriptional machinery and various transcription factors place it at the hub of cellular signaling. The dysregulation of CDK19 in cancer has established it as a promising therapeutic target. The continued development of selective CDK19 inhibitors, coupled with a deeper understanding of its biological functions through advanced experimental approaches, holds great promise for the development of novel cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals to further explore the complexities of CDK19 and harness its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are CDK19 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
Role of CDK19 in transcriptional regulation.
An In-depth Technical Guide to the Role of CDK19 in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 19 (CDK19) is a key transcriptional regulator that, along with its paralog CDK8, functions as the enzymatic core of the Mediator kinase module. This module reversibly associates with the larger Mediator complex, a central co-regulator of RNA Polymerase II (Pol II) transcription. By phosphorylating a range of substrates, including transcription factors and Pol II itself, CDK19 plays a pivotal role in modulating gene expression programs in response to various cellular signals. Dysregulation of CDK19 has been implicated in numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of CDK19's structure, mechanism of action, cellular functions, and its distinction from CDK8. It also details key experimental protocols for studying CDK19 and summarizes the current landscape of its therapeutic targeting.
The CDK19-Mediator Complex: A Core Transcriptional Regulator
CDK19 does not function in isolation but as part of a four-protein assembly known as the Mediator kinase module.[1][2] This module also contains Cyclin C (CCNC), which is essential for kinase activation, MED12, and MED13, which facilitates the reversible association of the module with the core Mediator complex.[3][4][5] CDK19 and its highly similar paralog, CDK8, are incorporated into this module in a mutually exclusive manner, suggesting both redundant and potentially distinct functions. The Mediator complex itself is a large, multi-subunit complex that acts as a bridge between gene-specific transcription factors and the Pol II machinery, thereby playing a crucial role in the regulation of gene expression. The association of the kinase module with the core Mediator is dynamic and is thought to regulate Mediator's structure and function.
Mechanism of Transcriptional Regulation
CDK19 influences transcription primarily through the phosphorylation of downstream targets. Its kinase activity is directed towards several key players in the transcriptional process, leading to either activation or repression of gene expression in a context-dependent manner.
Key mechanisms include:
-
Phosphorylation of Transcription Factors: CDK19 can directly phosphorylate sequence-specific DNA-binding transcription factors, altering their activity, stability, or localization. For example, CDK8/19 have been shown to phosphorylate STAT1 on serine 727 (S727), a key event in the interferon-gamma (IFNγ) signaling pathway.
-
Regulation of RNA Polymerase II: One of the most conserved functions of the Mediator kinases is the phosphorylation of the C-terminal domain (CTD) of RNA Pol II. This modification is critical for the transition from transcription initiation to elongation and for RNA processing.
-
Chromatin and Enhancer Regulation: The CDK19 module is recruited to enhancers, which are distal regulatory DNA elements. Through its activity at these sites, it can influence chromatin structure and the formation of enhancer-promoter loops, thereby reprogramming gene expression.
CDK19 Substrates and Cellular Functions
Identifying the substrates of CDK19 is crucial to understanding its biological roles. Large-scale phosphoproteomic studies using selective CDK8/19 inhibitors like Cortistatin A have begun to elucidate the landscape of Mediator kinase targets.
| Substrate Category | Examples | Function | Reference |
| Transcription Factors | STAT1 | IFNγ signaling | |
| SMADs | TGF-β signaling | ||
| HIF1α | Hypoxia response | ||
| Mediator Components | MED12, MED13 | Regulation of Mediator structure | |
| RNA Pol II Complex | Pol II CTD | Transcriptional elongation | |
| Chromatin-Associated | SIRT1, TP53BP1 | Chromatin modification, DNA repair |
CDK19 is involved in a wide array of cellular processes, often in response to external stimuli. Its activity is typically associated with transcriptional reprogramming—the activation of new gene expression programs during developmental transitions or in response to signals. While its inhibition has minimal impact on basal gene expression, it is critical for the induction of signal-responsive genes.
Key functional roles include:
-
Signal-Induced Transcription: CDK19 is a key player in pathways like WNT/β-catenin, NFκB, and JAK/STAT.
-
Metabolism: Both CDK8 and CDK19 have been linked to the regulation of metabolic pathways, including glycolysis and responses to nutrient stress.
-
Disease and Cancer: Dysregulation of CDK19 is implicated in numerous cancers, including those of the colon, breast, prostate, and liver, as well as in acute myeloid leukemia (AML). In many cases, its overexpression is correlated with poor prognosis.
CDK19 vs. CDK8: Functional Divergence
CDK19 is a vertebrate-specific paralog of CDK8, sharing high sequence homology, particularly in the kinase domain. For a long time, they were thought to be functionally redundant. However, emerging evidence points to both overlapping and distinct roles.
-
Redundancy: In some contexts, such as maintaining intestinal crypt growth, CDK8 and CDK19 show functional redundancy.
-
Distinct Functions: Studies have shown that CDK8 and CDK19 can regulate different sets of genes. For instance, in the IFNγ response, CDK8's kinase activity is essential for STAT1 phosphorylation, whereas CDK19 appears to function in a kinase-independent, scaffolding role. In other contexts, CDK8-dependent regulation of glycolytic genes was found to be independent of CDK19. These differences may be attributable to variations in tissue expression or subtle differences in their interaction partners.
Therapeutic Targeting of CDK19
Given its role in driving oncogenic gene expression, CDK19 has emerged as a promising target for cancer therapy. The development of small molecule inhibitors that target the ATP-binding pocket of both CDK8 and CDK19 has been an active area of research.
| Compound | Type | Target | Key Findings | Reference |
| Cortistatin A (CA) | Natural Product | CDK8/19 | Highly selective inhibitor; used to identify substrates; antileukemic activity. | |
| CCT251545 | Small Molecule | CDK8/19 | Potent and selective chemical probe; alters WNT and STAT1 signaling. | |
| MSC2530818 | Small Molecule | CDK8/19 | Inhibits STAT1 phosphorylation; shows antiproliferative effects in CRC and AML models. | |
| Compound 12 | Small Molecule | CDK8/19 | Potent inhibitor with favorable ADME profile and in vivo efficacy. |
While preclinical studies have shown promise, the clinical development of CDK8/19 inhibitors is still in its early stages. A key challenge is the potential for on-target toxicity, as blocking CDK8/19 function can adversely affect normal cellular processes. Therefore, defining a therapeutic window where anti-cancer activity can be achieved without unacceptable toxicity is critical.
Key Experimental Methodologies
Studying the function of CDK19 requires a combination of molecular, cellular, and genomic techniques. Below are detailed protocols for several key experimental approaches.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as CDK19. This protocol outlines the main steps for cross-linking ChIP-seq.
Protocol:
-
Cross-linking: Treat cells (e.g., 1x10⁷ HeLa cells) with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-600 bp.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the cleared lysate overnight at 4°C with an antibody specific to CDK19. An IgG control IP should be run in parallel.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively with a series of buffers (e.g., RIPA buffer, TE buffer with increasing salt concentrations) to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, representing CDK19 binding sites.
In Vitro Kinase Assay
This assay directly measures the ability of purified CDK19 to phosphorylate a given substrate.
Protocol:
-
Reagents:
-
Recombinant active CDK19/Cyclin C complex.
-
Purified substrate protein (e.g., recombinant Pol II-CTD, STAT1).
-
Kinase buffer (containing MgCl₂).
-
[γ-³³P]-ATP or cold ATP.
-
Quench solution (e.g., EDTA or SDS-PAGE loading buffer).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase buffer, substrate protein, and recombinant CDK19/Cyclin C enzyme.
-
Initiate the reaction by adding ATP (e.g., 10 µM final concentration). For radiometric assays, include [γ-³³P]-ATP.
-
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes to 3 hours).
-
Termination: Stop the reaction by adding a quench solution.
-
Detection:
-
Radiometric: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated ³³P signal on the substrate.
-
Non-Radiometric (Immunoblot): Separate products by SDS-PAGE and transfer to a membrane. Probe with a phospho-specific antibody that recognizes the phosphorylated substrate. Total protein levels are assessed with an antibody against the substrate itself.
-
Luminescence/Fluorescence: Use commercial kits that measure ATP consumption (luminescence) or generate a fluorescent signal upon phosphorylation.
-
siRNA-mediated Knockdown
This method is used to reduce the expression of CDK19 in cultured cells to study the functional consequences of its loss.
Protocol:
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute CDK19-specific small interfering RNA (siRNA) or a non-targeting control (NTC) siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time depends on the cell type and the stability of the CDK19 protein.
-
Validation of Knockdown: Harvest a subset of cells to validate the reduction in CDK19 expression via:
-
Quantitative RT-PCR (qRT-PCR): To measure CDK19 mRNA levels.
-
Western Blot: To measure CDK19 protein levels.
-
-
Functional Assays: Use the remaining cells for downstream functional assays, such as:
-
RNA-seq: To analyze global gene expression changes.
-
Cell Proliferation/Viability Assays: To assess the effect on cell growth.
-
Migration/Invasion Assays: To study changes in cell motility.
-
Quantitative Phosphoproteomics using SILAC
This powerful mass spectrometry-based technique allows for the large-scale, unbiased identification and quantification of phosphorylation events that are dependent on CDK19 activity.
Protocol:
-
SILAC Labeling: Culture two populations of cells (e.g., HCT116) in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) isotopes of arginine and lysine for several passages to achieve full incorporation.
-
Inhibitor Treatment: Treat the "heavy" labeled cells with a selective CDK8/19 inhibitor (e.g., Cortistatin A) and the "light" labeled cells with a vehicle control (e.g., DMSO). A label-swap replicate is recommended.
-
Cell Lysis and Protein Digestion: Harvest and combine equal amounts of protein from the "light" and "heavy" cell populations. Digest the combined proteome into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use software like MaxQuant to identify peptide sequences and phosphorylation sites.
-
The software will quantify the relative abundance of each phosphopeptide in the inhibitor-treated vs. control sample based on the "heavy"/"light" peak intensity ratio.
-
Phosphosites that show a significant decrease in the heavy:light ratio upon inhibitor treatment are identified as high-confidence, kinase-dependent sites.
-
References
- 1. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and characterization of CDK19 Probe 1.
An in-depth technical guide on the discovery and characterization of a CDK19 chemical probe. This document is intended for researchers, scientists, and drug development professionals.
Introduction to CDK19 Chemical Probes
Cyclin-dependent kinase 19 (CDK19) is a key transcriptional regulator that, along with its close paralog CDK8, forms the kinase module of the Mediator complex.[1][2] This complex plays a crucial role in integrating cellular signals to control gene expression by modulating RNA Polymerase II activity.[2][3] Given its involvement in various signaling pathways implicated in cancer and other diseases, there is a significant need for high-quality chemical tools to study its function.[4]
A chemical probe is a small-molecule modulator used to study the function of a protein target. Ideal chemical probes are potent, selective, and active in cellular contexts, allowing for the interrogation of a protein's role in biological systems. While the designation "CDK19 Probe 1" is associated with a compound with an IC50 of 1.01 μM, public information on its detailed characterization is limited. In contrast, the compound CCT251545 is a well-characterized, potent, and selective chemical probe for both CDK8 and CDK19, making it an excellent case study for this guide. CCT251545 was discovered through a cell-based screen for inhibitors of the WNT signaling pathway and has been instrumental in exploring the roles of CDK8 and CDK19 in human diseases.
Quantitative Data Presentation
The following tables summarize the quantitative data for the CDK8/19 chemical probe CCT251545.
Table 1: Biochemical and Cellular Potency of CCT251545
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical | CDK8 | IC50 | 7.2 ± 1.4 nM | |
| Biochemical | CDK19 | IC50 | 6.0 ± 1.0 nM | |
| Biochemical | CDK8-cyclin C | Kd | 2 nM | |
| Cellular (WNT signaling) | 7dF3 HEK293 | IC50 | 5.0 ± 2.0 nM | |
| Cellular (WNT signaling) | LS174T | IC50 | 23 ± 11 nM | |
| Cellular (WNT signaling) | SW480 | IC50 | Not specified | |
| Cellular (WNT signaling) | Colo205 | IC50 | Not specified | |
| Cellular (WNT signaling) | PA-1 | IC50 | Not specified |
Table 2: Selectivity and Pharmacokinetic Profile of CCT251545
| Parameter | Species | Value | Reference |
| Kinase Selectivity | Human | >100-fold over 291 other kinases | |
| Intravenous (IV) Dose | Not specified | 0.2 mg/kg | |
| Oral (PO) Dose | Not specified | 0.5 mg/kg |
Key Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of a CDK19 probe like CCT251545 are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the chemical probe on the kinase activity of CDK19.
Materials:
-
Recombinant CDK19/cyclin C complex
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Chemical probe (e.g., CCT251545)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the chemical probe in DMSO.
-
Add the diluted probe, recombinant CDK19/cyclin C, and the kinase substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent, which correlates with kinase activity.
-
Calculate the IC50 value, which is the concentration of the probe required to inhibit 50% of the kinase activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that the chemical probe binds to CDK19 within a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Materials:
-
Human cancer cell line (e.g., SW620)
-
Chemical probe
-
Cell lysis buffer
-
Equipment for heating cell lysates
-
Western blotting or ELISA reagents for detecting CDK19
Procedure:
-
Treat cultured cells with the chemical probe or a vehicle control for a specified time.
-
Harvest the cells and lyse them to release the proteins.
-
Heat the cell lysates at various temperatures.
-
Centrifuge the lysates to separate the denatured (precipitated) proteins from the soluble proteins.
-
Analyze the amount of soluble CDK19 in each sample using Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
Reporter Displacement Assay
This assay is used to determine the binding affinity (Kd) and kinetics of the chemical probe to CDK19.
Materials:
-
Full-length CDK19/cyclin C complex
-
A fluorescent reporter probe that binds to the ATP pocket of CDK19
-
Chemical probe
Procedure:
-
The fluorescent reporter probe is incubated with the CDK19/cyclin C complex, resulting in a detectable optical signal.
-
The chemical probe is then added at increasing concentrations.
-
The chemical probe competes with the reporter probe for binding to the ATP site of CDK19.
-
The displacement of the reporter probe leads to a decrease in the optical signal.
-
The binding affinity (Kd) and kinetics are determined by measuring the change in the optical signal as a function of the chemical probe concentration.
Signaling Pathways and Experimental Workflows
CDK19 Signaling Pathway
CDK19, as part of the Mediator complex, regulates transcription downstream of various signaling pathways. CCT251545 has been shown to modulate both WNT and STAT1 signaling.
Caption: CDK19-mediated signaling pathways involving WNT and STAT1.
Experimental Workflow for Chemical Probe Discovery
The discovery and characterization of a chemical probe like CCT251545 follows a structured workflow, from initial screening to in vivo validation.
Caption: Workflow for discovery and characterization of a chemical probe.
References
Unraveling the Mechanism: A Technical Guide to CDK19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclin-dependent kinase 19 (CDK19), a component of the Mediator complex's kinase module, has emerged as a critical regulator of gene transcription, particularly in the context of oncogenesis. Its association with the transcriptional machinery and its role in phosphorylating the C-terminal domain of RNA polymerase II (Pol II) make it a compelling target for therapeutic intervention. This guide provides an in-depth exploration of the mechanism of action of CDK19 inhibitors, detailing their molecular interactions, cellular consequences, and the methodologies used to characterize them.
Core Mechanism of Action: Transcriptional Reprogramming through Mediator Inhibition
CDK19, along with its binding partner Cyclin C, forms a sub-module of the larger Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the Pol II machinery at promoter and enhancer regions. The primary role of CDK19 is to phosphorylate the C-terminal domain (CTD) of Pol II, a key event in the regulation of transcriptional elongation.
CDK19 inhibitors are typically ATP-competitive small molecules that bind to the kinase's active site, preventing the phosphorylation of its substrates. This inhibition leads to a cascade of downstream effects, most notably the disruption of transcriptional programs controlled by super-enhancers. Super-enhancers are clusters of regulatory elements that drive the high-level expression of genes essential for cell identity and, in cancer, oncogenic states. By inhibiting CDK19, these inhibitors can selectively suppress the expression of key oncogenes like MYC, leading to anti-proliferative effects in cancer cells.
Unraveling the Transcriptional Maze: A Technical Guide to Biological Pathways Regulated by CDK19
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 19 (CDK19), a close paralog of CDK8, is a key transcriptional regulator with emerging roles in a multitude of cellular processes and disease states. As a component of the Mediator complex's kinase module, CDK19 functions as a critical interface between signaling pathways and the core transcriptional machinery. Its dysregulation is implicated in various cancers, including those of the prostate, breast, and colon, as well as in developmental and neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological pathways governed by CDK19, offering a comprehensive resource for researchers and drug development professionals. We delve into its intricate role in transcriptional regulation, its impact on key signaling cascades, and its association with super-enhancers. This guide presents quantitative data in structured tables, details essential experimental methodologies, and provides visual representations of complex biological networks to facilitate a deeper understanding of CDK19's multifaceted functions.
Introduction to CDK19: A Transcriptional Co-regulator
CDK19, along with its paralog CDK8, constitutes the enzymatic core of the Mediator kinase module, which also includes Cyclin C, MED12, and MED13.[1][2][3] This module reversibly associates with the larger Mediator complex, a crucial co-regulator of RNA Polymerase II (Pol II) transcription.[4][5] The association of the CDK19-containing module with the Mediator complex can either positively or negatively regulate gene expression in a context-dependent manner. CDK19 exerts its regulatory effects primarily through the phosphorylation of a diverse range of substrates, including transcription factors, Pol II, and other components of the transcriptional machinery. While sharing significant homology with CDK8, particularly in the kinase domain, CDK19 exhibits both redundant and distinct functions, contributing to the fine-tuning of gene expression programs in response to various cellular signals.
Core Signaling Pathways Modulated by CDK19
CDK19 is a pivotal regulator of several key signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease.
The Mediator Complex and Transcriptional Regulation
CDK19's primary role is intrinsically linked to the Mediator complex, a molecular bridge that connects gene-specific transcription factors to the general Pol II transcription machinery. The CDK19-module's association with the Mediator can influence the initiation and elongation phases of transcription.
Regulation of Super-Enhancers
Super-enhancers are large clusters of enhancers that drive high-level expression of genes crucial for cell identity and disease. CDK19, as part of the Mediator complex, is enriched at super-enhancers. Interestingly, inhibition of CDK19 can lead to the upregulation of some super-enhancer-associated genes in certain contexts, such as in acute myeloid leukemia (AML), suggesting a negative regulatory role. This finding indicates that leukemia cells are sensitive to the dosage of genes regulated by super-enhancers.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. CDK19 has been shown to phosphorylate and activate β-catenin, a key effector of this pathway, leading to the transcription of pro-proliferative genes.
STAT Signaling
Signal Transducer and Activator of Transcription (STAT) proteins are critical components of cytokine signaling pathways. CDK19 can phosphorylate STAT1 on serine 727 (S727), a modification that modulates its transcriptional activity in response to signals like interferon-gamma (IFN-γ). Both CDK8 and CDK19 have been shown to mediate STAT1 S727 phosphorylation in a kinase-dependent manner.
NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. CDK19 has been shown to be a positive regulator of NF-κB-dependent gene expression. Inhibition of CDK19 can reduce the induction of NF-κB target genes in response to stimuli like tumor necrosis factor-alpha (TNF-α).
p53 Signaling Pathway
The tumor suppressor p53 is a critical regulator of the cellular response to genotoxic stress. Recent studies have implicated CDK19 in the p53 response. Knockdown of CDK19 can affect the expression of p53 target genes and sensitize cells to p53 activators like nutlin-3. Interestingly, some of these effects appear to be independent of CDK19's kinase activity, suggesting a scaffolding role for the protein.
Quantitative Data on CDK19 Function
This section provides a summary of key quantitative data related to CDK19's activity and its inhibition.
Table 1: IC50 Values of Selected CDK19 Inhibitors
| Compound | CDK19 IC50 (nM) | CDK8 IC50 (nM) | Selectivity (CDK8/CDK19) | Reference |
| Cortistatin A | < 10 | < 10 | ~1 | |
| Senexin B | Not specified | Not specified | Not specified | |
| JH-XVI-178 | Not specified | 1 | Not applicable | |
| AS-2863619 | 8,100 | Not specified | Not applicable | |
| Ro 31-8220 | 8.8 | Not specified | Not applicable | |
| Staurosporine | 57 | Not specified | Not applicable |
Table 2: Examples of Genes Regulated by CDK19
| Gene | Regulation by CDK19 | Cellular Process | Model System | Fold Change (approx.) | Reference |
| CEBPA | Negative | Hematopoietic differentiation | AML cells | Upregulated upon inhibition | |
| IRF8 | Negative | Immune response, differentiation | AML cells | Upregulated upon inhibition | |
| p21 (CDKN1A) | Modulated | Cell cycle arrest | Osteosarcoma cells | Reduced induction upon knockdown | |
| PUMA (BBC3) | Modulated | Apoptosis | Osteosarcoma cells | Reduced induction upon knockdown | |
| Mitotic genes | Positive | Cell division | Osteosarcoma cells | Downregulated upon knockdown | |
| Cholesterol homeostasis genes | Negative | Metabolism | Osteosarcoma cells | Upregulated upon knockdown | |
| Foxp3 | Negative | T-reg differentiation | Murine T-cells | Upregulated upon inhibition | |
| CTLA4 | Negative | T-reg function | Murine T-cells | Upregulated upon inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of CDK19. This section provides an overview of key experimental protocols.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to identify the genomic regions where CDK19 is bound.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse cells and sonicate to shear chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate chromatin with an antibody specific to CDK19 to pull down CDK19-bound DNA fragments.
-
Washing and Elution: Wash the antibody-bead complexes to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome and use peak-calling algorithms to identify regions of CDK19 enrichment.
RNA-Sequencing (RNA-seq) for Gene Expression Profiling
This protocol is used to determine the global changes in gene expression following CDK19 knockdown or inhibition.
Methodology:
-
Cell Treatment: Treat cells with a CDK19 inhibitor or use siRNA/shRNA to knock down CDK19 expression.
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align sequencing reads to the reference transcriptome, quantify gene expression levels, and perform differential expression analysis to identify genes whose expression is significantly altered by the loss of CDK19 function.
In Vitro Kinase Assay
This assay is used to determine the kinase activity of CDK19 on a specific substrate.
Methodology:
-
Reagents:
-
Recombinant active CDK19/CycC complex.
-
Substrate of interest (e.g., a purified protein or peptide).
-
Kinase buffer (containing ATP and MgCl2).
-
Detection reagent (e.g., 32P-ATP or a phosphospecific antibody).
-
-
Reaction Setup: Combine the recombinant CDK19/CycC, substrate, and kinase buffer in a reaction tube.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Termination: Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
Detection: Analyze the phosphorylation of the substrate using either autoradiography (for 32P-ATP) or Western blotting with a phosphospecific antibody.
Conclusion and Future Directions
CDK19 has emerged as a central player in the intricate network of transcriptional regulation, influencing a wide array of biological processes and contributing to the pathogenesis of numerous diseases. Its role as a modulator of key signaling pathways, including Wnt/β-catenin, STAT, and NF-κB, underscores its potential as a therapeutic target. The development of selective CDK19 inhibitors holds promise for the treatment of various cancers and other disorders.
Future research should focus on several key areas:
-
Elucidating the full spectrum of CDK19 substrates: A comprehensive understanding of the proteins phosphorylated by CDK19 will provide deeper insights into its cellular functions.
-
Dissecting the distinct and overlapping roles of CDK19 and CDK8: Further investigation is needed to clarify the specific contexts in which these paralogs have unique or redundant functions.
-
Developing more potent and selective CDK19 inhibitors: The design of next-generation inhibitors with improved selectivity will be crucial for minimizing off-target effects and enhancing therapeutic efficacy.
-
Identifying biomarkers for CDK19-targeted therapies: The discovery of reliable biomarkers will be essential for identifying patient populations most likely to benefit from CDK19 inhibition.
By continuing to unravel the complexities of CDK19-regulated pathways, the scientific community can pave the way for novel therapeutic strategies to combat a range of human diseases.
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK Substrate Phosphorylation and Ordering the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling CDK19: A Technical Guide to Target Identification and Validation Using the Chemical Probe CCT251545
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cyclin-Dependent Kinase 19 (CDK19), a key transcriptional regulator, and the utility of the potent and selective chemical probe, CCT251545, in its target identification and validation. This document details the biochemical and cellular activity of CCT251545, outlines experimental protocols for its use, and illustrates the associated signaling pathways.
Introduction to CDK19 and the Chemical Probe CCT251545
Cyclin-Dependent Kinase 19 (CDK19) and its close paralog CDK8 are components of the Mediator complex, which plays a crucial role in regulating gene expression by bridging transcription factors and the RNA polymerase II machinery.[1][2] Dysregulation of CDK8/19 has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][3]
CCT251545 is a potent, selective, and orally bioavailable small-molecule inhibitor of both CDK8 and CDK19. It was identified through a cell-based screen for inhibitors of the WNT signaling pathway and has since been characterized as a valuable chemical probe for elucidating the biological functions of CDK8/19. This guide will use CCT251545 as an exemplary probe, referred to as "CDK19 Probe 1," for target identification and validation studies.
Quantitative Data for this compound (CCT251545)
The following tables summarize the key quantitative data for CCT251545, demonstrating its potency, selectivity, and cellular activity.
Table 1: Biochemical Potency of CCT251545
| Target | Assay Type | IC50 (nM) | Reference |
| CDK19 | Reporter Displacement Assay | 6 | |
| CDK8 | Reporter Displacement Assay | 7 |
Table 2: Cellular Activity of CCT251545
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| 7dF3 | WNT Signaling Reporter | WNT Inhibition | 5 | |
| SW620 | pSTAT1 (Ser727) Inhibition | Target Engagement | 9 |
Table 3: Selectivity Profile of CCT251545
| Off-Target Kinase | Assay Type | IC50 (nM) | Fold Selectivity vs. CDK19 | Reference |
| GSK3α | Activity Assay | 462 | >77-fold | |
| GSK3β | Activity Assay | 690 | >115-fold | |
| PRKCQ | Activity Assay | 122 | >20-fold | |
| MKK7β | Activity Assay | >1000 (68% inhibition at 1µM) | >167-fold | |
| LCK | Activity Assay | >10,000 | >1667-fold | |
| PKG1β | Activity Assay | >10,000 | >1667-fold |
CCT251545 was tested against a panel of 293 kinases and inhibited only 6 with greater than 50% inhibition at 1 µM.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving CDK19 and the general workflow for target validation using a chemical probe.
Caption: CDK19 signaling pathways in WNT and STAT1 regulation.
Caption: Experimental workflow for chemical probe target validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific experimental conditions.
Reporter Displacement Assay for Binding Affinity
This assay measures the binding affinity of a test compound by quantifying its ability to displace a fluorescently labeled ligand (reporter probe) from the target kinase.
Materials:
-
Purified recombinant CDK19/cyclin C complex
-
Fluorescent reporter probe specific for the CDK19 ATP binding site
-
Assay buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compound (CCT251545) serially diluted in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of detecting the reporter probe's signal
Procedure:
-
Prepare a solution of CDK19/cyclin C complex and the reporter probe in assay buffer. The concentrations should be optimized based on the probe's affinity (Kd).
-
In the microplate, add a small volume of the serially diluted test compound or DMSO (for control wells).
-
Add the CDK19/reporter probe solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium.
-
Measure the optical signal (e.g., fluorescence polarization or TR-FRET) using a plate reader.
-
The signal will decrease as the test compound displaces the reporter probe.
-
Plot the signal against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., SW620)
-
Complete cell culture medium
-
Test compound (CCT251545) and DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of 20,000 x g
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of CCT251545 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK19 in each sample by Western blotting.
-
Data Interpretation: In the DMSO-treated samples, the amount of soluble CDK19 will decrease as the temperature increases. In the CCT251545-treated samples, CDK19 will be stabilized, resulting in more soluble protein at higher temperatures. This shift in the melting curve confirms target engagement.
Western Blotting for Phospho-STAT1 (Ser727)
This protocol is for detecting the phosphorylation of STAT1 at serine 727, a downstream marker of CDK8/19 activity.
Materials:
-
Treated cell lysates (as prepared for CETSA, or from a separate experiment with cytokine stimulation, e.g., IFNγ)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate sample using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT1 (Ser727) antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-STAT1 antibody to normalize for protein loading.
-
Analysis: Quantify the band intensities to determine the relative change in STAT1 phosphorylation upon treatment with CCT251545. A decrease in the pSTAT1/total STAT1 ratio indicates inhibition of CDK19 activity.
Conclusion
CCT251545 serves as a high-quality chemical probe for the investigation of CDK19 biology. Its demonstrated potency, selectivity, and cellular activity make it an invaluable tool for target identification and validation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this and similar probes to explore the therapeutic potential of targeting CDK19 in various disease contexts.
References
Initial Studies on the Effects of CDK19 Inhibition in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 19 (CDK19) has emerged as a promising therapeutic target in oncology. As a component of the Mediator complex's kinase module, CDK19, along with its close paralog CDK8, plays a crucial role in the regulation of gene transcription.[1][2] Dysregulation of CDK19 activity has been implicated in the progression of various cancers, including prostate, breast, and colorectal cancers, as well as acute myeloid leukemia (AML).[1][3][4] Unlike CDKs that regulate the cell cycle, CDK19's primary role is in transcriptional regulation, making it an attractive target for therapies aimed at disrupting oncogenic gene expression programs. This technical guide provides an in-depth overview of the initial preclinical studies on CDK19 inhibition in cancer cells, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on CDK19 Inhibitors
A number of small molecule inhibitors targeting CDK19, often in conjunction with CDK8, have been developed and evaluated in preclinical studies. The following tables summarize the biochemical potency and cellular activity of several key compounds.
Table 1: Biochemical Potency of Selected CDK8/19 Inhibitors
| Inhibitor | Target(s) | IC50 / Kd | Assay Type | Reference |
| MSC2530818 | CDK8/19 | IC50: 2.6 nM (CDK8) | FRET-based binding assay | |
| Affinity: 4 nM (CDK8/19) | Not Specified | |||
| CCT251921 | CDK8/19 | IC50: 2.3 nM (CDK8) | Not Specified | |
| IC50: 4.9 nM (CDK8), 2.6 nM (CDK19) | Not Specified | |||
| BI-1347 | CDK8/19 | IC50: 1.1-1.8 nM (CDK8) | Kinase assay | |
| SEL120 (RVU120) | CDK8/19 | IC50: 4.4 nM (CDK8), 10.4 nM (CDK19) | Kinase assay | |
| Senexin A | CDK8/19 | IC50: 280 nM (CDK8) | Not Specified | |
| Senexin B | CDK8/19 | Kd: 140 nM (CDK8), 80 nM (CDK19) | Not Specified | |
| Cdk8-IN-9 | CDK8 | IC50: 48.6 nM | Not Specified | |
| AT7519 | multi-CDK | Not Specified | Not Specified |
Table 2: Cellular Activity of Selected CDK8/19 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular Effect | IC50 / GI50 | Reference |
| MSC2530818 | SW620 | Colorectal Carcinoma | Inhibition of pSTAT1 (S727) | IC50: 8 nM | |
| CCT251921 | SW620 | Colorectal Carcinoma | Inhibition of WNT pathway | 15-64 nM range | |
| BI-1347 | MV-4-11b | Acute Myeloid Leukemia | Proliferation inhibition | IC50: 7 nM | |
| NK-92 | Natural Killer Cell Line | Inhibition of pSTAT1 (S727) | IC50: 3 nM | ||
| SEL120 (RVU120) | AML PDCs | Acute Myeloid Leukemia | Reduced viability | >40% of samples sensitive | |
| Cdk8-IN-9 | Colorectal Cancer Lines | Colorectal Cancer | Proliferation inhibition | GI50: 2.1-4.9 µM | |
| AT7519 | U251 | Glioblastoma | Proliferation inhibition | IC50: 0.246 µM (48h) | |
| U87MG | Glioblastoma | Proliferation inhibition | IC50: 0.2218 µM (48h) |
Table 3: In Vivo Efficacy of Selected CDK8/19 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| MSC2530818 | SW620 Xenograft | 50 mg/kg bid or 100 mg/kg qd, p.o. | Reduction in tumor growth | |
| CCT251921 | SW620 Xenograft | 30 mg/kg, p.o. | 54.2% reduction in tumor weight | |
| BI-1347 | B16-F10 Melanoma | 10 mg/kg daily, p.o. | 94% tumor growth inhibition (day 23) | |
| SEL120 (RVU120) | AML PDX | Orally administered | Reduced tumor burden | |
| SNX631 | 22Rv1 Prostate Cancer Xenograft (castrated mice) | Not Specified | Strong inhibition of tumor growth | |
| AT7519 | Glioblastoma Xenograft | Intraperitoneal injection | Significant reduction in tumor volume |
Signaling Pathways and Experimental Workflows
CDK19 Signaling Pathway
CDK19, as part of the Mediator complex, influences the phosphorylation of RNA Polymerase II C-terminal domain (CTD), which is a critical step in transcriptional elongation. Furthermore, CDK19/8 has been shown to phosphorylate and regulate the activity of key transcription factors, including STAT1 and those involved in the Wnt/β-catenin signaling pathway.
Experimental Workflow for CDK19 Inhibitor Characterization
The characterization of a novel CDK19 inhibitor typically follows a multi-step process, from initial biochemical assays to in vivo efficacy studies.
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the displacement of a fluorescent tracer from the ATP pocket of the kinase by a test compound.
-
Reagents:
-
CDK19/Cyclin C enzyme
-
Eu-anti-Tag antibody
-
Kinase Tracer
-
Test compound (serially diluted)
-
Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
-
Procedure:
-
Prepare a 3x mixture of CDK19/Cyclin C and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3x solution of the kinase tracer in kinase buffer.
-
Add 5 µL of the serially diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Initiate the reaction by adding 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate IC50 values from the dose-response curves.
-
Western Blot for STAT1 Phosphorylation
This method is commonly used to assess the cellular activity of CDK19 inhibitors by measuring the phosphorylation of its substrate, STAT1, at Serine 727.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., SW620) and allow them to adhere overnight.
-
Treat cells with various concentrations of the CDK19 inhibitor for a specified duration (e.g., 1-2 hours).
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CDK19 inhibitor in a mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ SW620 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the CDK19 inhibitor or vehicle via the desired route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and collect them for pharmacodynamic analysis (e.g., western blot for pSTAT1).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
-
Conclusion
Initial studies on CDK19 inhibition in cancer cells have demonstrated promising preclinical activity. The development of potent and selective inhibitors has allowed for the elucidation of the key signaling pathways regulated by CDK19, primarily the Wnt/β-catenin and STAT1 pathways. The quantitative data from biochemical and cellular assays, along with in vivo efficacy studies, provide a strong rationale for the continued investigation of CDK19 inhibitors as a novel therapeutic strategy in oncology. The detailed experimental protocols outlined in this guide serve as a foundation for researchers to further explore the role of CDK19 in cancer and to evaluate new inhibitory compounds. As several CDK8/19 inhibitors are now advancing into clinical trials, the insights gained from these initial preclinical studies will be invaluable in guiding their clinical development and identifying patient populations most likely to benefit from this targeted approach.
References
The CDK8/CDK19 Mediator Complex: An In-depth Technical Guide for Researchers and Drug Development Professionals
An intricate molecular machine, the CDK8/CDK19 Mediator-associated kinase module, plays a pivotal role in orchestrating gene expression. This technical guide provides a comprehensive overview of the CDK8/CDK19 Mediator complex, its structure, function, and involvement in critical signaling pathways. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of this complex and its potential as a therapeutic target.
Core Concepts: Structure and Function
The Mediator complex is a multi-protein assembly that acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby regulating transcription.[1] The Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19, are the enzymatic components of a dissociable subcomplex known as the kinase module.[2] This module also comprises Cyclin C (CCNC), MED12, and MED13.[2][3] The association of the kinase module with the core Mediator complex is reversible and is mediated primarily through the MED13 subunit.[4] This dynamic interaction allows the complex to function as a molecular switch, capable of both activating and repressing transcription depending on the cellular context and the specific target genes.
CDK8 and CDK19 share a high degree of sequence homology, particularly within their kinase domains, suggesting overlapping functions. However, they can also exhibit distinct roles in gene regulation and disease. The kinase activity of CDK8 and CDK19 is directed towards various substrates, including transcription factors, Mediator subunits themselves, and the C-terminal domain (CTD) of RNA polymerase II. This phosphorylation can modulate the activity, stability, and localization of these targets, thereby fine-tuning transcriptional output. Beyond its kinase-dependent functions, the module can also act as a structural scaffold, influencing the conformation of the Mediator complex and its interactions with other regulatory proteins.
Quantitative Data Summary
This section presents a summary of key quantitative data related to the CDK8/CDK19 Mediator complex, including inhibitor potencies and relative protein expression levels.
Table 1: IC50 Values of Selected CDK8/CDK19 Inhibitors
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| CCT251545 | 1.6 | 1.9 | ~20 (WNT reporter) | |
| Senexin B | 114 (NFκB reporter) | - | 114 (NFκB reporter) | |
| dCA (didehydro-Cortistatin A) | 1.3 (NFκB reporter) | - | 1.3 (NFκB reporter) | |
| T-474 | 1.6 | 1.9 | - | |
| T-418 | 23 | 62 | - |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Table 2: Relative Protein Expression of CDK8 and CDK19 in Human Cancer Cell Lines
| Cell Line | Cancer Type | CDK8 Expression | CDK19 Expression | Reference |
| 293 | Embryonic Kidney | High | Moderate | |
| HeLa | Cervical Carcinoma | High | Low | |
| HCT116 | Colon Carcinoma | High | Low | |
| HT1080 | Fibrosarcoma | High | Very Low | |
| MV4-11 | Acute Myeloid Leukemia | Moderate | Moderate | |
| 22Rv1 | Prostate Cancer | Low | High | |
| SJSA | Osteosarcoma | Almost Undetectable | Present |
Note: Expression levels are qualitative summaries from Western blot analyses and may vary.
Key Signaling Pathways
The CDK8/CDK19 Mediator complex is a critical regulator of several signaling pathways implicated in development and disease, particularly cancer.
Wnt/β-catenin Pathway
In the Wnt/β-catenin signaling pathway, CDK8 has been identified as an oncogene, particularly in colorectal cancer. It acts as a coactivator for β-catenin, phosphorylating the E2F1 transcription factor and promoting the expression of Wnt target genes involved in cell proliferation.
STAT Signaling
CDK8 and CDK19 can phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 on serine 727. This phosphorylation is crucial for the full transcriptional activity of STAT1 in response to stimuli like interferon-gamma (IFN-γ), thereby influencing immune responses.
NF-κB Signaling
The CDK8/19 complex has been shown to regulate the activity of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor. It potentiates the induction of NF-κB target genes in response to various stimuli, playing a role in inflammation and cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the CDK8/CDK19 Mediator complex.
Co-Immunoprecipitation (Co-IP) for Protein Complex Analysis
This protocol is for the isolation of the CDK8/19 Mediator complex from whole-cell extracts.
Materials:
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween 20, with freshly added protease and phosphatase inhibitors).
-
Antibody specific to a component of the complex (e.g., anti-CDK8, anti-MED12).
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., IP Lysis Buffer).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5).
Procedure:
-
Cell Lysis: Harvest cells and resuspend in ice-cold IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic stand. Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate with rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the protein complex from the beads using Elution Buffer. If using a low pH elution buffer, neutralize the eluate with Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.
SILAC-based Quantitative Phosphoproteomics
This protocol outlines the steps for identifying and quantifying CDK8/19-dependent phosphorylation events using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Materials:
-
SILAC-compatible cell culture medium (e.g., DMEM) lacking L-lysine and L-arginine.
-
"Light" (12C6, 14N2-Lys; 12C6, 14N4-Arg) and "Heavy" (13C6, 15N2-Lys; 13C6, 15N4-Arg) amino acids.
-
Dialyzed fetal bovine serum.
-
Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with phosphatase and protease inhibitors).
-
Trypsin.
-
Phosphopeptide enrichment materials (e.g., TiO2 beads).
-
LC-MS/MS system.
Procedure:
-
SILAC Labeling: Culture two populations of cells for at least 5-6 cell divisions in either "light" or "heavy" SILAC medium to achieve complete incorporation of the labeled amino acids.
-
Cell Treatment: Treat one cell population with a CDK8/19 inhibitor and the other with a vehicle control.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" lysates. Reduce, alkylate, and digest the protein mixture with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the digested peptide mixture using TiO2 or other affinity-based methods.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of phosphopeptides between the inhibitor-treated and control samples using specialized software (e.g., MaxQuant).
In Vitro Kinase Assay
This protocol describes how to measure the kinase activity of CDK8/19 and assess the potency of inhibitors.
Materials:
-
Recombinant CDK8/CycC or CDK19/CycC complex.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Substrate (e.g., a peptide derived from a known CDK8/19 substrate like STAT1, or the C-terminal domain of RNA Pol II).
-
[γ-32P]ATP or a luminescence-based ATP detection kit (e.g., ADP-Glo™).
-
CDK8/19 inhibitor of interest.
Procedure:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing Kinase Assay Buffer, the recombinant CDK8/19 complex, and the substrate.
-
Inhibitor Addition: Add serial dilutions of the CDK8/19 inhibitor or a vehicle control (DMSO) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-32P]ATP if using the radiometric method).
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection:
-
Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chromatin Immunoprecipitation (ChIP)
This protocol is for determining the genomic loci occupied by the CDK8/19 Mediator complex.
Materials:
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell Lysis Buffer.
-
Nuclear Lysis Buffer.
-
Sonication buffer.
-
ChIP Dilution Buffer.
-
Antibody against a component of the CDK8/19 Mediator complex.
-
Protein A/G magnetic beads.
-
Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR analysis of target and control genomic regions.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell and Nuclear Lysis: Lyse the cells to release the nuclei, then lyse the nuclei to release chromatin.
-
Chromatin Shearing: Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin and immunoprecipitate with an antibody specific to a component of the CDK8/19 complex overnight at 4°C.
-
Complex Capture and Washes: Capture the antibody-chromatin complexes with Protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or by next-generation sequencing (ChIP-seq).
Dual-Luciferase Reporter Assay
This assay is used to measure the effect of CDK8/19 on the transcriptional activity of specific signaling pathways.
Materials:
-
Reporter plasmid containing the firefly luciferase gene downstream of a promoter with response elements for a specific transcription factor (e.g., TCF/LEF for Wnt signaling).
-
Control plasmid expressing Renilla luciferase under a constitutive promoter.
-
Cell line of interest.
-
Transfection reagent.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24-48 hours, treat the cells with a stimulus to activate the signaling pathway of interest, with or without a CDK8/19 inhibitor.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Activity Measurement:
-
Add Firefly Luciferase Assay Reagent to the lysate and measure the luminescence.
-
Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Role in Disease and Drug Development
Dysregulation of the CDK8/CDK19 Mediator complex is implicated in a variety of diseases, most notably cancer. Aberrant activity of this complex can lead to the inappropriate expression of genes that drive cell proliferation, survival, and metastasis. Consequently, CDK8 and CDK19 have emerged as attractive therapeutic targets.
The development of small-molecule inhibitors targeting CDK8 and CDK19 has shown promise in preclinical studies. These inhibitors are being investigated for the treatment of various malignancies, including colorectal, breast, prostate, and hematological cancers. However, the development of highly selective and potent inhibitors with favorable safety profiles remains a challenge. Further research is needed to fully elucidate the distinct and overlapping roles of CDK8 and CDK19 in different cancer types to guide the development of effective therapeutic strategies.
Conclusion
The CDK8/CDK19 Mediator complex is a central regulator of transcription with profound implications for cellular function and disease. Its intricate involvement in key signaling pathways and its dysregulation in cancer underscore its importance as a subject of intense research and a promising target for therapeutic intervention. The experimental approaches detailed in this guide provide a robust framework for further dissecting the complexities of this essential molecular machine.
References
Methodological & Application
Application Notes and Protocols for a CDK19 Chemical Probe in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 19 (CDK19), along with its close paralog CDK8, is a key transcriptional regulator that functions as a component of the Mediator complex.[1][2] This complex serves as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a crucial role in gene expression.[2] CDK19 has been implicated in various signaling pathways critical to cancer development and other diseases, including the Wnt, STAT, and p53 pathways.[1][2]
This document provides detailed application notes and protocols for the use of a representative CDK19 chemical probe, CCT251545, in cell culture experiments. CCT251545 is a potent and selective inhibitor of both CDK8 and CDK19, making it an invaluable tool for elucidating their biological functions.
Mechanism of Action
CCT251545 acts as a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19. It functions as a Type I kinase inhibitor, binding to the ATP pocket of CDK8 and CDK19 to block their catalytic activity. This inhibition modulates the expression of genes regulated by pathways such as Wnt and STAT1. A key biomarker for the cellular activity of CCT251545 is the reduction of phosphorylation of STAT1 at serine 727 (p-STAT1SER727).
Data Presentation
Table 1: In Vitro Inhibitory Activity of CCT251545
| Target | IC50 (nM) | Assay Type |
| CDK8/cyclin C | 7 | Biochemical Kinase Assay |
| CDK19/cyclin C | 6 | Biochemical Kinase Assay |
| Wnt Signaling | 5 | 7dF3 Cell-Based Reporter Assay |
Data sourced from multiple studies.
Table 2: Cellular Activity of CCT251545 in Human Colorectal Cancer Cell Lines
| Cell Line | Wnt Reporter IC50 (nM) | p-STAT1SER727 Inhibition |
| SW620 | 35 | Potent, time-dependent |
| Colo205 | 35 | Potent, time-dependent |
| LS174T | 35 | Potent, time-dependent |
Effective concentrations for p-STAT1SER727 inhibition are consistent with Wnt reporter IC50 values.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the CDK19 signaling pathway and a general experimental workflow for studying the effects of a CDK19 probe in cell culture.
Caption: CDK19 Signaling Pathway and Probe Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
Preparation of CDK19 Probe Stock Solution
Materials:
-
CDK19 Probe (e.g., CCT251545)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of the CDK19 probe in DMSO. For CCT251545, a 10 mM stock solution is recommended.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., SW620, Colo205, LS174T)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture plates (e.g., 6-well, 96-well)
-
CDK19 probe stock solution
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into the appropriate culture plates at a density that allows for exponential growth during the experiment. Allow cells to adhere overnight.
-
On the day of treatment, prepare serial dilutions of the CDK19 probe from the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest probe concentration).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the CDK19 probe or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (CCK-8 Method)
Materials:
-
Cells cultured in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the cell culture incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the probe concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-STAT1 (Ser727)
Materials:
-
Treated cells from a 6-well plate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.
Gene Expression Analysis by RT-qPCR
Materials:
-
Treated cells from a 6-well plate
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., Wnt or STAT1 target genes) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Protocol:
-
Harvest the treated cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reactions with the qPCR master mix, gene-specific primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol.
-
Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Conclusion
The CDK19 chemical probe CCT251545 is a powerful tool for investigating the role of CDK19 in cellular processes. The protocols outlined in this document provide a framework for conducting cell culture experiments to assess the effects of CDK19 inhibition on cell viability, signaling pathways, and gene expression. Careful experimental design and adherence to these protocols will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of CDK19 biology and its potential as a therapeutic target.
References
Application Notes and Protocols for In Vitro Kinase Assays with a CDK19 Probe
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting in vitro kinase assays with a Cyclin-Dependent Kinase 19 (CDK19) probe. These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are investigating the function and inhibition of CDK19.
Introduction to CDK19
Cyclin-dependent kinase 19 (CDK19) is a key transcriptional regulator that, along with its close paralog CDK8, forms a kinase module within the larger Mediator complex.[1][2] This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a critical role in gene expression.[2][3][4] The CDK8/19 module, which also includes Cyclin C, MED12, and MED13, can both positively and negatively regulate transcription in response to various signaling pathways. Dysregulation of CDK19 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. In vitro kinase assays are fundamental tools for identifying and characterizing small molecule inhibitors of CDK19.
CDK19 Signaling Pathway
CDK19 is a component of the Mediator complex and influences transcription by phosphorylating various substrates, including transcription factors and components of the RNA polymerase II complex. Its activity is intertwined with numerous signaling pathways that control cell proliferation, differentiation, and homeostasis.
Experimental Protocols
This section outlines a detailed protocol for a radiometric in vitro kinase assay to measure the enzymatic activity of CDK19 and assess the potency of inhibitory compounds, referred to here as "CDK19 Probe 1". This protocol is based on established methodologies for similar kinase assays.
Radiometric [γ-³³P]-ATP Filter Binding Assay
This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a suitable substrate by CDK19.
Materials and Reagents:
-
Enzyme: Recombinant human CDK19/Cyclin C complex.
-
Substrate: A suitable protein substrate such as the C-terminal domain of RNA Polymerase II (Pol2-CTD).
-
Probe/Inhibitor: "this compound" (or a reference compound) dissolved in DMSO.
-
Assay Buffer: Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP: Adenosine triphosphate, stock solution.
-
Radiolabel: [γ-³³P]-ATP.
-
Stop Solution: 3% Phosphoric acid.
-
Filter Plates: 96-well phosphocellulose or glass fiber filter plates.
-
Scintillation Counter: For measuring radioactivity.
Experimental Workflow Diagram:
Procedure:
-
Prepare Reagent Master Mixes:
-
Prepare a master mix of the CDK19/Cyclin C enzyme and the Pol2-CTD substrate in the kinase reaction buffer.
-
Prepare a stock of ATP mixed with [γ-³³P]-ATP. The final ATP concentration in the assay is typically kept at or near the Km value.
-
-
Assay Plate Preparation:
-
To the wells of a 96-well plate, add 2 µL of "this compound" at various concentrations (typically a serial dilution).
-
For control wells (maximum and minimum signal), add 2 µL of DMSO.
-
-
Enzyme and Substrate Addition:
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the probe to bind to the enzyme.
-
-
Initiate the Kinase Reaction:
-
Add 10 µL of the ATP/[γ-³³P]-ATP mix to all wells to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid to each well.
-
-
Substrate Capture and Washing:
-
Transfer the reaction mixture from each well to a corresponding well on a pre-wetted phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The results are expressed as counts per minute (CPM).
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The potency of CDK19 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for known CDK19 inhibitors, which can serve as reference points for new probes.
| Compound/Probe | IC50 (nM) | Assay Type | Target(s) | Reference |
| Ro 31-8220 | 8.8 | Radiometric | CDK19/CycC | |
| Staurosporine | 57 | Radiometric | CDK19/CycC | |
| AST-487 | 11.23 | NanoBRET | CDK19/CycC | |
| CCT251545 | 36 (Kd) | Affinity Capture | CDK8/CDK19 | |
| Cortistatin A | ~10 | In vitro kinase assay | CDK8/CDK19 Module | |
| GW 5074 | 6,300 | Radiometric | CDK19/CycC | |
| H-89 | 8,700 | Radiometric | CDK19/CycC | |
| AS-2863619 | 8,100 | Radiometric | CDK19/CycC |
Alternative Assay Formats
While the radiometric assay is a gold standard for its sensitivity and direct measurement of enzymatic activity, other formats can also be employed:
-
NanoBRET™ Target Engagement Intracellular Kinase Assay: This method measures the binding of a compound to the target kinase within living cells. It provides valuable information on cell permeability and target engagement in a physiological context.
-
Fluorescence Polarization (FP) Assay: FP-based assays monitor the displacement of a fluorescently labeled probe from the ATP-binding pocket of the kinase by a test compound. This format is homogeneous and well-suited for high-throughput screening.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. They offer a non-radioactive alternative with high sensitivity.
The choice of assay will depend on the specific research question, available instrumentation, and throughput requirements. For initial hit identification, high-throughput methods like FP or luminescence assays are often preferred, while radiometric assays are excellent for detailed mechanistic studies and potency determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 4. embopress.org [embopress.org]
Application Notes and Protocols: CDK19 Probe 1 (CCT251545) for Studying STAT1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 19 (CDK19), along with its close homolog CDK8, is a critical component of the Mediator complex, which plays a pivotal role in regulating gene transcription.[1][2] Aberrant CDK19 activity has been implicated in various cancers, including those of the breast, prostate, and colon, making it an attractive target for therapeutic intervention.[1] CDK19, in conjunction with cyclin C, influences gene expression by phosphorylating the C-terminal domain of RNA polymerase II, a key step in transcriptional elongation.[1]
One of the key downstream targets of CDK19 is the Signal Transducer and Activator of Transcription 1 (STAT1). CDK19, in a kinase-dependent manner, phosphorylates STAT1 at the serine 727 residue (STAT1 S727).[3] This phosphorylation event is crucial for modulating the transcriptional activity of STAT1 in response to stimuli such as interferons (IFNγ). Therefore, monitoring the phosphorylation status of STAT1 at S727 serves as a reliable biomarker for CDK19 activity both in vitro and in vivo.
This document provides detailed application notes and protocols for utilizing CDK19 Probe 1 (CCT251545) , a potent and selective small molecule inhibitor of CDK8 and CDK19, to study STAT1 phosphorylation.
This compound: CCT251545
CCT251545 is a well-characterized chemical probe that exhibits high affinity and selectivity for CDK8 and CDK19. It functions as a Type 1, ATP-competitive inhibitor. Its potent cell-based activity makes it an excellent tool for elucidating the cellular functions of CDK19.
Quantitative Data for CCT251545
| Parameter | Value | Species | Assay Type | Reference |
| CDK19 IC50 | 6 nM | Human | Biochemical Reporter Displacement Assay | |
| CDK8 IC50 | 7 nM | Human | Biochemical Reporter Displacement Assay | |
| Cellular p-STAT1 (S727) IC50 | 9 nM | Human | Cellular Reporter Assay | |
| WNT Signaling IC50 | 5 nM | Human (7dF3 cells) | Cell-based Reporter Assay |
Selectivity Profile of CCT251545
CCT251545 demonstrates high selectivity for CDK8 and CDK19, with over 100-fold selectivity against a panel of 291 other kinases. Minor off-target activities have been observed at higher concentrations:
| Off-Target Kinase | IC50 |
| GSK3α | 462 nM |
| GSK3β | 690 nM |
| PRKCQ | 122 nM |
Signaling Pathway
The following diagram illustrates the role of CDK19 in the STAT1 signaling pathway and the mechanism of inhibition by CCT251545.
Caption: CDK19-mediated STAT1 S727 phosphorylation pathway and inhibition by CCT251545.
Experimental Protocols
The following protocols provide a framework for studying the effect of CCT251545 on STAT1 phosphorylation in human colorectal cancer cell lines.
Cell Culture
Recommended Cell Lines:
-
COLO205 (ATCC® CCL-222™): A human colorectal adenocarcinoma cell line. These cells grow as a mixture of adherent and suspension cells.
-
SW620 (ATCC® CCL-227™): A human colorectal adenocarcinoma cell line derived from a lymph node metastasis. These cells are adherent.
Culture Media:
-
COLO205: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
SW620: Leibovitz's L-15 Medium supplemented with 10% FBS.
General Culture Protocol:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2 (for COLO205) or without CO2 (for SW620).
-
For subculturing, aspirate the medium and rinse the cells with a sterile phosphate-buffered saline (PBS).
-
Detach adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in fresh culture medium and seed into new flasks at the recommended split ratio.
Treatment with CCT251545
The following diagram outlines the general workflow for treating cells with CCT251545 prior to analysis.
Caption: General workflow for cell treatment with CCT251545.
Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of CCT251545 in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A DMSO-only control should be included.
-
Remove the existing medium from the cells and replace it with the medium containing CCT251545 or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 1, 6, or 24 hours).
-
(Optional) To study IFNγ-induced STAT1 phosphorylation, add IFNγ (e.g., 100 ng/mL) to the culture medium for the final 30 minutes of the CCT251545 treatment.
-
Proceed to cell lysis and protein extraction.
Western Blotting for p-STAT1 (Ser727)
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-STAT1 (Ser727)
-
Mouse or rabbit anti-total STAT1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT1 (Ser727) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
To detect total STAT1 and a loading control, the membrane can be stripped and reprobed with the respective primary antibodies.
-
Expected Results
Treatment of cells with CCT251545 is expected to cause a dose- and time-dependent decrease in the phosphorylation of STAT1 at Ser727. This can be visualized as a reduction in the band intensity corresponding to p-STAT1 (S727) on a Western blot. Total STAT1 levels should remain unaffected by the treatment.
Troubleshooting
-
No or weak p-STAT1 signal:
-
Ensure that the cells were appropriately stimulated (if studying induced phosphorylation).
-
Check the activity of the primary antibody.
-
Use fresh lysis buffer with active phosphatase inhibitors.
-
-
High background on Western blot:
-
Ensure adequate blocking of the membrane. Use 5% BSA instead of milk for blocking when detecting phosphoproteins.
-
Optimize the concentrations of primary and secondary antibodies.
-
Increase the number and duration of washes.
-
Conclusion
CCT251545 is a valuable chemical probe for investigating the role of CDK19 in cellular signaling, particularly in the context of STAT1-mediated transcription. The protocols outlined in this document provide a robust framework for researchers to study the effects of CDK19 inhibition on STAT1 phosphorylation and its downstream consequences. Careful optimization of experimental conditions will ensure reliable and reproducible results.
References
Application Notes and Protocols for CDK19 Probe 1 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 19 (CDK19), along with its close homolog CDK8, is a key component of the Mediator complex's kinase module. This complex plays a crucial role in regulating gene transcription by RNA polymerase II. Aberrant CDK19 activity has been implicated in the progression of various cancers, including colorectal, breast, and prostate cancer, by modulating critical signaling pathways such as WNT/β-catenin and STAT signaling. Consequently, CDK19 has emerged as a promising therapeutic target in oncology. This document provides detailed application notes and protocols for the utilization of CDK19 Probe 1, a selective inhibitor, in preclinical xenograft tumor models to evaluate its anti-tumor efficacy and mechanism of action.
Data Presentation
Table 1: Summary of In Vivo Efficacy of CDK19 Inhibitors in Xenograft Models
| Inhibitor/Probe | Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Key Outcomes | Reference |
| CCT251545 | Colorectal Cancer | SW620 | Athymic NCr | 70 mg/kg, oral, twice daily | Tumor growth inhibition | [1][2] |
| BI-1347 | Melanoma | B16-F10-luc2 | Syngeneic | 10 mg/kg, oral, daily | 94% tumor growth inhibition, increased survival | [3] |
| BI-1347 | Breast Cancer | EMT6 | Syngeneic | 10 mg/kg, oral, intermittent | Increased median survival | [3] |
| Senexin B | ER+ Breast Cancer | MCF7 | NSG | Not specified | Suppressed tumor growth, augmented fulvestrant effect | [4] |
| SNX631 | HER2+ Breast Cancer | HCC1954 (Lapatinib-resistant) | Not specified | Not specified | Potentiated lapatinib effect, suppressed tumor growth | |
| T-474 | Prostate Cancer | VCaP | Not specified | 5 mg/kg, oral, once daily | 23% tumor growth inhibition (T/C) | |
| SNX631 | Castration-Resistant Prostate Cancer | 22Rv1 | Castrated NSG | Not specified | Strongly inhibited tumor growth |
Table 2: Pharmacodynamic Biomarkers for CDK19 Inhibition in Xenograft Tumors
| Biomarker | Method | Observation | Cancer Type | Reference |
| p-STAT1 (Ser727) | Western Blot | Significant reduction | Prostate Cancer (VCaP) | |
| p-STAT1 (Ser727) | Not specified | Reduction, indicating target engagement | Colorectal Cancer (SW620) | |
| Ki67 | Immunohistochemistry | Strong decrease in staining | HER2+ Breast Cancer (HCC1954) | |
| c-Myc, p-MCM2, p-Chk1, γ-H2AX | Western Blot | Upregulation | Prostate Cancer (VCaP) | |
| p21 | Western Blot | Downregulation | Prostate Cancer (VCaP) |
Signaling Pathway
CDK19, as part of the Mediator kinase module, influences transcription by phosphorylating the C-terminal domain of RNA Polymerase II and various transcription factors. A key pathway affected by CDK19 inhibition is the STAT1 signaling cascade. Inhibition of CDK19 leads to a reduction in the phosphorylation of STAT1 at the Ser727 residue, which in turn modulates the expression of STAT1-regulated genes involved in cell proliferation and survival.
Caption: CDK19 signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Tumor Model
This protocol outlines the procedure for establishing a subcutaneous xenograft tumor model using a cancer cell line.
Materials:
-
Cancer cell line (e.g., SW620, HCC1954)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., Athymic Nude, NSG)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect cells in a conical tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting:
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using Trypan Blue exclusion.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a mixture of sterile PBS and Matrigel (1:1 ratio, optional) to the desired final concentration (e.g., 3 x 10^6 cells in 100 µL).
-
Keep the cell suspension on ice.
-
-
Animal Inoculation:
-
Anesthetize the mouse.
-
Draw the cell suspension into a 1 mL syringe.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of approximately 60-100 mm³.
-
Protocol 2: Administration of this compound and Efficacy Assessment
This protocol describes the administration of this compound to tumor-bearing mice and the subsequent evaluation of its anti-tumor activity.
Materials:
-
Tumor-bearing mice
-
This compound (e.g., CCT251545, BI-1347)
-
Vehicle control (e.g., 10% DMSO, 5% Tween 20, 85% saline)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers
-
Equipment for sample collection and analysis (e.g., Western blot, IHC)
Procedure:
-
Dosing Preparation:
-
Prepare the dosing solution of this compound and the vehicle control at the desired concentrations.
-
-
Drug Administration:
-
Administer the this compound or vehicle to the respective groups of mice according to the specified dosing regimen (e.g., 70 mg/kg, oral, twice daily).
-
-
Monitoring:
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Sample Collection:
-
At the end of the study (predetermined time point or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect tumor tissue and other relevant organs for pharmacodynamic and biomarker analysis.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (% TGI).
-
Analyze biomarker modulation (e.g., p-STAT1 levels) by Western blot or immunohistochemistry.
-
Statistically analyze the differences in tumor volume and weight between the treatment and control groups.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft study evaluating a CDK19 probe.
Caption: General experimental workflow for a xenograft tumor model study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentration for CDK19 Probe 1.
For Researchers, Scientists, and Drug Development Professionals
Subject: Recommended Working Concentrations and Experimental Protocols for CDK19 Probes
Introduction
Cyclin-dependent kinase 19 (CDK19) is a key transcriptional regulator, functioning as a component of the Mediator complex.[1] This complex serves as a bridge between transcription factors and RNA polymerase II, thereby playing a crucial role in gene expression.[2] Dysregulation of CDK19 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3]
This document provides detailed application notes and protocols for the use of chemical probes targeting CDK19. It is important to note that the term "CDK19 Probe 1" can be ambiguous. This document will cover two distinct compounds that researchers may encounter:
-
This compound (Compound 10c): A CDK19 inhibitor with a reported IC50 in the micromolar range.
-
CCT251545: A potent and highly selective dual inhibitor of CDK8 and CDK19, with IC50 values in the low nanomolar range. CCT251545 is a well-characterized chemical probe for studying the roles of CDK8 and CDK19.
Due to the significant difference in potency and the extent of characterization, this document will provide comprehensive details for CCT251545 and the available information for this compound (Compound 10c).
Data Presentation: Summary of In Vitro Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of the two CDK19 probes.
| Probe Name | Alternative Name | Target(s) | IC50 | Reference(s) |
| This compound | Compound 10c | CDK19 | 1.01 µM | |
| CCT251545 | Not Applicable | CDK19, CDK8 | 6 nM, 7 nM |
Signaling Pathway of CDK19
CDK19, along with its paralog CDK8, is a component of the Mediator kinase module, which also includes Cyclin C, MED12, and MED13. This module reversibly associates with the larger Mediator complex to regulate transcription. The kinase activity of CDK19 can influence the function of various transcription factors, including STAT1, by phosphorylating key residues. Inhibition of CDK19 can, therefore, modulate the expression of genes regulated by these transcription factors.
Caption: CDK19 associates with the Mediator complex to regulate transcription via phosphorylation of transcription factors.
Experimental Protocols
General Experimental Workflow for a CDK19 Inhibitor
The following diagram illustrates a general workflow for characterizing the cellular effects of a CDK19 inhibitor.
Caption: A typical workflow for evaluating a CDK19 inhibitor in a cellular context.
Detailed Protocols for CCT251545
CCT251545 is a potent and selective inhibitor of CDK8 and CDK19, making it an excellent tool for studying their biological functions.
Recommended Working Concentrations for Cell-Based Assays
The optimal working concentration of CCT251545 will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
| Application | Cell Line | Recommended Concentration Range | Incubation Time | Reference(s) |
| WNT Signaling Inhibition | 7dF3 cells | 0.068 nM - 9.1 µM | 2 - 6 hours | |
| STAT1 Phosphorylation Inhibition | Colorectal Cancer Cell Lines | 10x IC50 (cell-based) | 10 min - 24 hours | |
| General Cell Culture | Various | 10 nM - 1 µM | 24 - 72 hours |
Protocol 1: Inhibition of STAT1 Phosphorylation (Western Blot Analysis)
This protocol describes how to assess the inhibition of STAT1 phosphorylation at Serine 727, a downstream target of CDK8/19, in response to CCT251545 treatment.
Materials:
-
Cells of interest (e.g., human colorectal cancer cell lines)
-
Complete cell culture medium
-
CCT251545 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of CCT251545 (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 6 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
-
Protocol 2: Immunoprecipitation of CDK19
This protocol can be used to immunoprecipitate CDK19 to confirm target engagement of a probe or to study its protein-protein interactions.
Materials:
-
Cells treated with or without a CDK19 probe
-
Ice-cold PBS
-
Immunoprecipitation (IP) lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Igepal CA-630, supplemented with protease and phosphatase inhibitors)
-
Anti-CDK19 antibody for IP
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold IP lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-CDK19 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an anti-CDK19 antibody to confirm successful immunoprecipitation.
-
Application Notes for this compound (Compound 10c)
Information on the specific cellular applications and detailed protocols for this compound (Compound 10c) is limited in the public domain. Based on its reported IC50 of 1.01 µM, researchers should consider the following:
-
Working Concentration: For cell-based assays, a starting concentration range of 1-10 µM is recommended. A dose-response curve should be performed to determine the optimal concentration.
-
Solubility: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium.
-
Selectivity: Given the micromolar IC50, off-target effects are more likely compared to more potent probes like CCT251545. It is advisable to include appropriate controls to validate that the observed effects are due to CDK19 inhibition.
Researchers using this probe should adapt the general experimental workflow and protocols provided for CCT251545, adjusting the concentrations as necessary.
Conclusion
The choice of a chemical probe for studying CDK19 is critical for obtaining reliable and interpretable results. CCT251545 is a well-characterized, potent, and selective probe for CDK8 and CDK19, and is recommended for detailed mechanistic studies. "this compound (Compound 10c)" may be a useful tool, but its lower potency necessitates careful experimental design and validation to account for potential off-target effects. The protocols and data presented in these application notes are intended to serve as a guide for researchers to effectively utilize these chemical probes in their studies of CDK19 biology and its role in disease.
References
Application Notes: CDK19 Probe 1 in Colorectal Cancer Cell Lines
Introduction
Cyclin-dependent kinase 19 (CDK19) has emerged as a significant target in cancer therapy, particularly in colorectal cancer (CRC).[1] CDK19, along with its close homolog CDK8, is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[2] In colorectal cancer, CDK8 has been identified as an oncogene that promotes tumor cell proliferation through the β-catenin signaling pathway. Dysregulation of CDK activity is a common feature in various cancers, leading to uncontrolled cell proliferation.[3] CDK19, primarily involved in gene transcription, is often overexpressed in colorectal cancer tissues, and its expression level correlates with the clinical stage of the disease.
This document provides detailed application notes and protocols for the use of CDK19 Probe 1 (also known as CCT251545), a potent and selective chemical probe for CDK8 and CDK19, in colorectal cancer cell line research. This probe serves as a valuable tool for investigating the biological functions of CDK19 and for preclinical validation of CDK19 as a therapeutic target in colorectal cancer.
Target Engagement and Biomarker Modulation
This compound (CCT251545) has been demonstrated to effectively engage with its targets, CDK8 and CDK19, in colorectal cancer cells. A key biomarker for assessing the activity of this probe is the phosphorylation of STAT1 at serine 727 (pSTAT1Ser727). Treatment of colorectal cancer cell lines such as SW620 and COLO205 with this compound leads to a potent, time- and concentration-dependent reduction in pSTAT1Ser727 levels. This confirms target engagement within the cellular context.
Effects on Wnt Signaling Pathway
The Wnt signaling pathway is frequently dysregulated in colorectal cancer, often due to mutations in the APC gene, leading to the accumulation of β-catenin and activation of TCF/LEF-dependent transcription. CDK8 and CDK19 are involved in regulating this pathway. The use of this compound in colorectal cancer cell lines with active Wnt signaling, such as SW620 and Colo205, has been shown to inhibit TCF/LEF-dependent reporter gene transcription. This demonstrates the probe's ability to modulate a key oncogenic signaling pathway in colorectal cancer.
Antiproliferative and In Vivo Activity
This compound has demonstrated antiproliferative effects in colorectal cancer cell lines. For instance, it inhibited the growth of SW620 human colorectal cancer cells. Furthermore, in vivo studies using xenograft models of human colorectal cancer (e.g., SW620 and COLO205) have shown that oral administration of this probe can lead to a reduction in tumor growth.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (CCT251545) in relevant colorectal cancer cell lines and assays.
Table 1: In Vitro Potency of this compound (CCT251545)
| Assay | Cell Line | Parameter | Value | Reference |
| Wnt Signaling Inhibition | 7dF3 | IC50 | 5 nM | |
| Wnt Signaling Inhibition | COLO205 | IC50 | 35 nM | |
| Cell Growth Inhibition | SW620 | GI50 | 140 nM | |
| Target Engagement (pSTAT1Ser727 reduction) | SW620 | IC50 | ~9 nM | |
| CDK8 Binding Affinity | - | Kd | 2 nM | |
| CDK8 Enzymatic Activity | - | IC50 | 7 nM | |
| CDK19 Enzymatic Activity | - | IC50 | 6 nM |
Table 2: In Vivo Efficacy of this compound (CCT251545)
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| SW620 | 70 mg/kg, orally, twice daily | 70% reduction in final tumor weight | |
| COLO205 | 70 mg/kg, orally, twice daily | Tumor growth inhibition |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK19's role in the Wnt signaling pathway and its inhibition.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: TCF/LEF Reporter Assay for Wnt Signaling Inhibition
This protocol is designed to quantify the inhibition of Wnt signaling by this compound in colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell line with a stably integrated TCF/LEF luciferase reporter construct (e.g., SW480, HCT116).
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (CCT251545).
-
DMSO (vehicle control).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and count the reporter cells.
-
Seed approximately 35,000 cells per well in 80 µL of assay medium into a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay medium.
-
Add 20 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
For positive control of Wnt activation (if needed in your cell line), treat cells with a Wnt agonist like Wnt3a or LiCl.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 15-30 minutes with gentle rocking.
-
-
Data Acquisition:
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of treated cells to the vehicle control.
-
Plot the normalized signal against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to CDK19 within intact colorectal cancer cells.
Materials:
-
Colorectal cancer cell line (e.g., SW620).
-
Cell culture medium.
-
This compound (CCT251545) and vehicle (DMSO).
-
PBS with protease inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Liquid nitrogen and 37°C water bath.
-
High-speed centrifuge.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against CDK19.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture SW620 cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include an unheated control.
-
-
Cell Lysis:
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Clarification of Lysates:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for CDK19.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the probe indicates target engagement.
-
Protocol 3: Western Blotting for pSTAT1Ser727 Modulation
This protocol assesses the downstream effect of CDK19 inhibition on the pSTAT1Ser727 biomarker.
Materials:
-
Colorectal cancer cell line (e.g., SW620, COLO205).
-
Cell culture medium.
-
This compound (CCT251545) and vehicle (DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer.
-
Primary antibodies: anti-pSTAT1 (Ser727) and anti-total STAT1.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound or for a time course at a fixed concentration (e.g., 10x IC50).
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSTAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Re-probing:
-
Strip the membrane and re-probe with an anti-total STAT1 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT1 and total STAT1.
-
Calculate the ratio of pSTAT1 to total STAT1 for each condition and normalize to the vehicle control.
-
Conclusion
This compound (CCT251545) is a critical tool for elucidating the role of CDK19 in colorectal cancer. The protocols outlined in these application notes provide a framework for researchers to investigate target engagement, modulation of the Wnt signaling pathway, and downstream cellular effects in relevant colorectal cancer cell line models. The provided quantitative data serves as a benchmark for experimental outcomes. However, it is important to note that while potent in preclinical models, the therapeutic development of CDK8/19 inhibitors has faced challenges related to tolerability at effective doses, highlighting the need for careful consideration of the therapeutic window.
References
Application Notes and Protocols for Detecting CDK19 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of Cyclin-Dependent Kinase 19 (CDK19) in a cellular context using Western blotting. The primary method for determining CDK19 inhibition is to measure the phosphorylation status of its downstream target, STAT1, at serine 727.
Introduction to CDK19 and Its Inhibition
Cyclin-Dependent Kinase 19 (CDK19), along with its close homolog CDK8, is a component of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA polymerase II.[1][2] The CDK8/19 module within the Mediator complex can influence the activity of various transcription factors, including STATs, SMADs, and NFκB, thereby controlling the expression of genes involved in numerous cellular processes.[3][4][5] Dysregulation of CDK19 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.
Selective inhibitors of CDK19, often targeting both CDK8 and CDK19, have been developed to probe its function and for potential therapeutic applications. A reliable method to confirm the cellular activity of these inhibitors is to assess the phosphorylation of their downstream substrates. One of the well-established pharmacodynamic markers for CDK8/19 activity is the phosphorylation of STAT1 at serine 727 (p-STAT1 S727). Inhibition of CDK19 leads to a detectable decrease in the levels of p-STAT1 (S727), which can be quantified by Western blot.
Signaling Pathway of CDK19-Mediated STAT1 Phosphorylation
CDK19, as part of the Mediator Kinase Module, is recruited to gene promoters by transcription factors. It can then directly phosphorylate STAT1 at serine 727, a modification that modulates its transcriptional activity.
Caption: CDK19 Signaling Pathway leading to STAT1 phosphorylation and its inhibition.
Experimental Workflow for Assessing CDK19 Inhibition
The overall workflow involves treating cells with a CDK19 inhibitor, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and probing with specific antibodies to detect total and phosphorylated STAT1.
Caption: Experimental workflow for Western blot analysis of CDK19 inhibition.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line known to have active STAT1 signaling (e.g., HCT116, 293T).
-
CDK19 Inhibitor: e.g., Senexin B, CCT251921.
-
Vehicle Control: Dimethyl sulfoxide (DMSO).
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: e.g., BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels.
-
PVDF Membrane.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT1 (Ser727)
-
Mouse anti-total STAT1
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare a dilution series of the CDK19 inhibitor (e.g., Senexin B at 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO) in the cell culture medium.
-
Treat the cells with the inhibitor or vehicle control for a specified time course (e.g., 2, 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT1 (S727) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
After imaging, the membrane can be stripped and re-probed for total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation and Interpretation
Quantitative data from the Western blot analysis should be summarized in a table to facilitate comparison between different treatment conditions. The intensity of the p-STAT1 (S727) band should be normalized to the intensity of the total STAT1 band, and subsequently to the loading control.
Table 1: Densitometric Analysis of p-STAT1 (S727) Levels Following Treatment with a CDK19 Inhibitor (Senexin B)
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized p-STAT1/Total STAT1 Ratio (Arbitrary Units) | % Inhibition of p-STAT1 |
| Vehicle Control | 0 (DMSO) | 6 | 1.00 | 0% |
| Senexin B | 0.1 | 6 | 0.75 | 25% |
| Senexin B | 0.5 | 6 | 0.40 | 60% |
| Senexin B | 1.0 | 6 | 0.15 | 85% |
| Vehicle Control | 0 (DMSO) | 12 | 1.00 | 0% |
| Senexin B | 0.5 | 12 | 0.25 | 75% |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | 0% |
| Senexin B | 0.5 | 24 | 0.10 | 90% |
A dose- and time-dependent decrease in the normalized p-STAT1 (S727) levels is indicative of effective CDK19 inhibition by the compound. It is important to note that total STAT1 levels should remain relatively unchanged by the treatment.
Troubleshooting
-
No or weak p-STAT1 signal:
-
Ensure that the cell line used has detectable basal levels of p-STAT1 (S727) or consider stimulating the pathway (e.g., with IFN-γ, although this can involve other kinases).
-
Check the integrity and concentration of the primary antibody.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent loading:
-
Carefully perform protein quantification and loading.
-
Always normalize to a reliable loading control.
-
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to assess and quantify the inhibition of CDK19 in a cellular context.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Targeting CDK19 with a Specific Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a ligand, such as a small molecule inhibitor, with its protein target within the complex environment of a cell or tissue.[1][2] The core principle of CETSA is based on the ligand-induced stabilization of the target protein, which leads to an increased resistance to thermal denaturation.[2] By subjecting cells or cell lysates to a temperature gradient and subsequently measuring the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates direct binding to the target protein.[1] This method is invaluable in drug discovery as it allows for the confirmation of target engagement in a physiologically relevant setting, a critical step in validating the mechanism of action of a drug candidate.[3]
CDK19 as a Therapeutic Target
Cyclin-dependent kinase 19 (CDK19) is a transcriptional regulating kinase that, along with its close paralog CDK8, is a component of the Mediator complex. The Mediator complex acts as a bridge between transcription factors and the RNA polymerase II machinery, playing a crucial role in the regulation of gene expression. CDK19 and CDK8 are involved in various signaling pathways and have been implicated in a range of diseases, including cancer. They can co-activate several transcription factors, such as those involved in the WNT and STAT signaling pathways. The development of selective probes and inhibitors for CDK19 is therefore of significant interest for therapeutic intervention. "CDK19 Probe 1" represents a hypothetical selective chemical probe designed to explore the biological functions and therapeutic potential of inhibiting CDK19.
Principle of the CETSA Experiment for this compound
This protocol describes the use of CETSA to confirm the intracellular target engagement of "this compound" with its intended target, CDK19. The experiment involves treating cultured cells with the probe, subjecting the cells to a heat challenge, and then quantifying the amount of soluble CDK19 remaining at different temperatures. A shift in the melting temperature (Tm) of CDK19 in the presence of "this compound" provides evidence of direct binding and target engagement. Furthermore, an isothermal dose-response (ITDR) experiment can be performed to determine the potency of the probe in a cellular context.
Signaling Pathway of CDK19
The following diagram illustrates the general signaling pathway involving CDK19 as part of the Mediator complex, regulating transcription.
Caption: CDK19 signaling pathway within the Mediator complex.
Experimental Workflow for CETSA
The diagram below outlines the key steps in the Cellular Thermal Shift Assay protocol.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line known to express CDK19 (e.g., K562, SW620).
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease Inhibitor Cocktail.
-
Lysis Buffer: PBS with protease inhibitor cocktail.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
Primary Antibodies: Rabbit anti-CDK19 antibody, Mouse anti-GAPDH or anti-β-actin antibody (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Chemiluminescent Substrate.
Protocol 1: CETSA Melt Curve Generation
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture flasks or plates and grow to 70-80% confluency.
-
Treat cells with a final concentration of 10 µM "this compound" or an equivalent volume of DMSO (vehicle control).
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells by scraping or trypsinization.
-
Wash the cells twice with ice-cold PBS and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 2 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) using a thermal cycler. Include an unheated control (room temperature).
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK19 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for CDK19 at each temperature point.
-
Normalize the intensity of each band to the unheated control (100% soluble).
-
Plot the percentage of soluble CDK19 against the temperature for both the vehicle- and probe-treated samples to generate melt curves.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm indicates target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat cells with a range of concentrations of "this compound" (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours.
-
-
Heat Treatment and Sample Processing:
-
Determine the optimal temperature for the ITDR experiment from the melt curve (a temperature that results in approximately 50% protein denaturation in the vehicle-treated sample).
-
Heat all samples at this single temperature for 3 minutes.
-
Lyse the cells and separate the soluble fraction as described in Protocol 1.
-
-
Western Blot and Data Analysis:
-
Perform Western blotting for CDK19 and a loading control.
-
Quantify the band intensities.
-
Plot the percentage of soluble CDK19 against the logarithm of the probe concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the probe required to stabilize 50% of the target protein.
-
Data Presentation
The quantitative data from CETSA experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical CETSA Melt Curve Data for this compound
| Temperature (°C) | % Soluble CDK19 (Vehicle) | % Soluble CDK19 (10 µM Probe 1) |
| 40 | 100 | 100 |
| 44 | 95 | 98 |
| 48 | 80 | 92 |
| 52 | 55 | 85 |
| 56 | 30 | 70 |
| 60 | 10 | 45 |
| 64 | 5 | 20 |
| Tm (°C) | ~53.5 | ~59.0 |
Table 2: Hypothetical Isothermal Dose-Response (ITDR) CETSA Data for this compound
| Probe 1 Conc. (µM) | % Soluble CDK19 (at 54°C) |
| 0 (Vehicle) | 50 |
| 0.01 | 52 |
| 0.1 | 65 |
| 1 | 80 |
| 10 | 95 |
| 100 | 98 |
| EC50 (µM) | ~0.35 |
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for confirming the target engagement of small molecule probes like "this compound" in a cellular environment. The protocols and data presentation formats provided here offer a comprehensive guide for researchers to design, execute, and interpret CETSA experiments for CDK19 and other protein targets. The successful demonstration of a thermal shift provides strong evidence of direct binding, which is a critical milestone in the development of novel therapeutics.
References
Unveiling Genetic Dependencies of CDK19 Using a Novel Chemical Probe in CRISPR Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 19 (CDK19), along with its close paralog CDK8, is a key transcriptional regulator, functioning as part of the Mediator complex.[1] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby controlling the expression of a vast array of genes. Dysregulation of CDK19 has been implicated in various diseases, most notably in cancer, where it can drive oncogenic gene expression programs.[1] The development of selective chemical probes for CDK19 offers a powerful tool to dissect its cellular functions and to identify potential therapeutic vulnerabilities.
This document provides detailed application notes and protocols for the use of CDK19 Probe 1 (Compound 10c) , a selective inhibitor of CDK19, in conjunction with CRISPR-Cas9 genome-wide screening. By combining chemical inhibition of CDK19 with systematic genetic perturbation, researchers can uncover synthetic lethal interactions, identify mechanisms of resistance, and elucidate the downstream signaling pathways governed by CDK19.
This compound (Compound 10c) is a potent inhibitor of CDK19 with a reported IC₅₀ of 1.01 μM. Its selectivity and well-characterized inhibitory activity make it an ideal tool for chemical-genetic screening approaches.
Data Presentation: Uncovering Synthetic Lethality with this compound
A genome-wide CRISPR-Cas9 knockout screen can be performed in a cancer cell line sensitive to CDK19 inhibition to identify genes whose loss sensitizes the cells to this compound. The following tables present hypothetical, yet plausible, quantitative data from such a screen. This data is for illustrative purposes to demonstrate the expected outcomes and data presentation format.
Table 1: Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound (Compound 10c) | MedChemExpress |
| Target | Cyclin-dependent kinase 19 (CDK19) | MedChemExpress |
| IC₅₀ | 1.01 μM | MedChemExpress |
| Molecular Formula | C₂₃H₂₄ClN₅O | MedChemExpress |
| Molecular Weight | 421.93 g/mol | MedChemExpress |
Table 2: Hypothetical Top Gene Hits from a CRISPR Sensitization Screen with this compound
This table lists the top 10 hypothetical gene knockouts that lead to increased sensitivity to this compound, as would be determined by a MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) analysis. A lower Log₂ Fold Change (LFC) indicates greater depletion of the sgRNA in the treated population, signifying sensitization.
| Gene Symbol | Gene Name | Log₂ Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| BRCA2 | BRCA2 DNA Repair Associated | -2.85 | 1.2 x 10⁻⁸ | 3.5 x 10⁻⁷ |
| ATM | ATM Serine/Threonine Kinase | -2.51 | 3.5 x 10⁻⁸ | 8.1 x 10⁻⁷ |
| ATR | ATR Serine/Threonine Kinase | -2.39 | 8.9 x 10⁻⁸ | 1.8 x 10⁻⁶ |
| PARP1 | Poly(ADP-Ribose) Polymerase 1 | -2.25 | 1.5 x 10⁻⁷ | 2.7 x 10⁻⁶ |
| WEE1 | WEE1 G2 Checkpoint Kinase | -2.18 | 2.3 x 10⁻⁷ | 3.9 x 10⁻⁶ |
| CHEK1 | Checkpoint Kinase 1 | -2.05 | 4.1 x 10⁻⁷ | 6.5 x 10⁻⁶ |
| CDK1 | Cyclin Dependent Kinase 1 | -1.98 | 6.8 x 10⁻⁷ | 9.9 x 10⁻⁶ |
| PLK1 | Polo-Like Kinase 1 | -1.91 | 9.2 x 10⁻⁷ | 1.3 x 10⁻⁵ |
| AURKB | Aurora Kinase B | -1.84 | 1.4 x 10⁻⁶ | 1.9 x 10⁻⁵ |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -1.77 | 2.1 x 10⁻⁶ | 2.7 x 10⁻⁵ |
Table 3: Hypothetical Top Gene Hits from a CRISPR Resistance Screen with this compound
This table lists the top 10 hypothetical gene knockouts that confer resistance to this compound. A higher Log₂ Fold Change (LFC) indicates enrichment of the sgRNA in the treated population, signifying resistance.
| Gene Symbol | Gene Name | Log₂ Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| TP53 | Tumor Protein P53 | 2.95 | 8.5 x 10⁻⁹ | 2.1 x 10⁻⁷ |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.72 | 1.9 x 10⁻⁸ | 4.2 x 10⁻⁷ |
| RB1 | RB Transcriptional Corepressor 1 | 2.58 | 4.3 x 10⁻⁸ | 8.9 x 10⁻⁷ |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.41 | 9.8 x 10⁻⁸ | 1.9 x 10⁻⁶ |
| PUMA | BCL2 Binding Component 3 | 2.33 | 1.7 x 10⁻⁷ | 3.1 x 10⁻⁶ |
| CASP3 | Caspase 3 | 2.21 | 3.2 x 10⁻⁷ | 5.5 x 10⁻⁶ |
| SMAD4 | SMAD Family Member 4 | 2.14 | 5.1 x 10⁻⁷ | 8.2 x 10⁻⁶ |
| AXIN1 | Axin 1 | 2.06 | 7.9 x 10⁻⁷ | 1.2 x 10⁻⁵ |
| GSK3B | Glycogen Synthase Kinase 3 Beta | 1.99 | 1.1 x 10⁻⁶ | 1.6 x 10⁻⁵ |
| CTNNB1 | Catenin Beta 1 | 1.92 | 1.6 x 10⁻⁶ | 2.2 x 10⁻⁵ |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen with this compound.
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose a cancer cell line known to be dependent on CDK19 or a related pathway (e.g., Wnt or STAT signaling). Examples include certain colorectal, breast, or prostate cancer cell lines.[2] It is recommended to perform a dose-response curve with this compound to determine the IC₅₀ in the selected cell line.
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Protocol 2: Lentiviral Production of sgRNA Library
-
Library Amplification: Amplify the genome-wide sgRNA library plasmid (e.g., GeCKO v2, Brunello) in E. coli and perform a maxi-prep to obtain a sufficient quantity of high-quality plasmid DNA.
-
Lentivirus Production:
-
Seed HEK293T cells in 15 cm plates.
-
When cells reach 70-80% confluency, co-transfect the sgRNA library plasmid with lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
Titer the virus to determine the multiplicity of infection (MOI).
-
Protocol 3: CRISPR-Cas9 Screen with this compound
-
Transduction:
-
Seed the Cas9-expressing target cell line at a density that will allow for logarithmic growth.
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A library coverage of at least 200-500 cells per sgRNA is recommended.
-
-
Antibiotic Selection:
-
After 24-48 hours, add the appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Maintain selection until a non-transduced control plate shows complete cell death.
-
-
Screening:
-
After selection, allow the cells to recover for 2-3 days.
-
Harvest a portion of the cells as the "Time 0" (T0) reference sample.
-
Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with this compound. The concentration of the probe should be predetermined to cause partial growth inhibition (e.g., IC₂₀-IC₃₀).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
Harvest the final cell populations from both the vehicle-treated and this compound-treated arms.
-
Protocol 4: Genomic DNA Extraction, Sequencing, and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets from both control and treatment groups using a commercial kit.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and sequence them on an Illumina platform (e.g., HiSeq, NovaSeq).
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.
-
Use software such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the vehicle-treated population.
-
Perform gene-level analysis to identify top candidate genes for sensitization and resistance.
-
Visualizations: Signaling Pathways and Experimental Workflow
CDK19 Signaling Pathways
CDK19, as part of the Mediator complex, influences multiple signaling pathways critical for cell growth and proliferation. Understanding these pathways is essential for interpreting the results of a CRISPR screen.
Caption: Simplified signaling pathways involving the CDK19-Mediator complex.
Experimental Workflow for CRISPR Screen with this compound
The following diagram illustrates the key steps in performing a pooled CRISPR-Cas9 screen with a chemical inhibitor like this compound.
Caption: Experimental workflow for a pooled CRISPR screen with this compound.
Conclusion
The combination of CRISPR-Cas9 screening with the selective this compound provides a robust platform for functional genomics research. These application notes and protocols offer a comprehensive guide for researchers to identify novel genetic vulnerabilities associated with CDK19 inhibition, thereby paving the way for the development of new therapeutic strategies targeting CDK19-dependent cancers. The hypothetical data presented serves as a template for organizing and interpreting the results from such screens, highlighting the potential for discovering potent synthetic lethal interactions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CDK19 Probe 1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for CDK19 Probe 1 treatment. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 19 (CDK19) and its close paralog, CDK8.[1][2][3] These kinases are components of the Mediator complex, which regulates the activity of RNA Polymerase II, thereby controlling gene transcription.[4][5] By inhibiting the kinase activity of CDK8/19, the probe can modulate the expression of genes regulated by various signaling pathways, including WNT, STAT1, and p53.
Q2: What is a typical starting point for incubation time with this compound?
A2: The optimal incubation time is highly dependent on the cell type, the concentration of the probe, and the specific biological question being addressed. Based on published studies with similar CDK8/19 inhibitors, initial experiments can be performed with incubation times ranging from 1 to 24 hours. For assessing immediate effects on signaling, shorter incubation times (e.g., 1-6 hours) are often sufficient to observe changes in the phosphorylation of direct downstream targets like STAT1 at Serine 727. For measuring effects on gene expression or cell viability, longer incubation times (e.g., 24-72 hours or more) may be necessary.
Q3: How do I determine if my observed phenotype is due to on-target inhibition of CDK19?
A3: To confirm on-target effects, it is crucial to include appropriate controls. A key experiment is to use a structurally similar but inactive control compound, if available. Additionally, performing a dose-response experiment can help correlate the phenotype with the inhibitor's potency (IC50) for CDK19. Cellular Thermal Shift Assays (CETSA) can directly confirm target engagement in a cellular context. Genetic approaches, such as siRNA or CRISPR-mediated knockdown of CDK19, can also be used to see if the resulting phenotype mimics the effect of the inhibitor.
Q4: Can this compound affect cell viability?
A4: Yes, inhibition of CDK19 can affect cell proliferation and viability, particularly with longer incubation times. The effect is cell-type dependent. It is recommended to perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary experiment to understand the cytotoxic or cytostatic effects of the probe at the concentrations and incubation times used.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Pipetting inaccuracy. Edge effects in multi-well plates. Inconsistent incubation times. | Calibrate pipettes and use master mixes. Avoid using outer wells or ensure proper sealing. Use automated liquid handlers or be precise with timing. |
| Inconsistent IC50 values. | Variable enzyme activity. Compound instability or precipitation. | Use freshly prepared reagents. Visually inspect for precipitation and test compound solubility in the assay buffer. |
| No observable effect of the probe. | Insufficient incubation time or concentration. Low target expression in the cell model. | Perform a time-course and dose-response experiment. Confirm CDK19 expression in your cell line via Western blot or qRT-PCR. |
| Unexpected or off-target effects. | The probe may inhibit other kinases or cellular targets. | Review the probe's selectivity profile. Use orthogonal methods like target knockdown to validate the phenotype. Perform a broad kinase screen to identify potential off-targets. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for STAT1 Phosphorylation Inhibition
This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting the phosphorylation of a key downstream target, STAT1 at Serine 727 (p-STAT1 S727).
Materials:
-
Cells of interest (e.g., SW620)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Stimulant (e.g., IFN-γ, if required to induce p-STAT1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-p-STAT1 (S727), anti-total STAT1, anti-GAPDH (loading control)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Probe Treatment: Treat cells with the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours).
-
(Optional) Stimulation: If necessary, add a stimulant like IFN-γ for the last 30 minutes of the incubation period to induce STAT1 phosphorylation.
-
Cell Lysis: At each time point, wash the cells with cold PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE and Western blotting to analyze the levels of p-STAT1 (S727), total STAT1, and a loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensities to determine the extent of p-STAT1 inhibition at each time point relative to the total STAT1 and loading control. The optimal incubation time is the shortest duration that achieves the desired level of inhibition.
Protocol 2: Cell Viability Assay to Assess Cytotoxicity
This protocol describes how to assess the effect of this compound on cell viability over time using a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Cells of interest
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for proliferation over the course of the experiment.
-
Probe Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96, 120 hours).
-
Assay: At each time point, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves for each incubation time to determine the IC50 values and observe the time-dependent effect on cell viability.
Quantitative Data Summary
The following tables summarize typical incubation times and resulting effects observed in studies using CDK8/19 inhibitors. These should be used as a general guide for experimental design.
Table 1: Incubation Times for Downstream Signaling Analysis
| Assay | Target Analyte | Cell Line Example | Incubation Time | Reference |
| Western Blot | p-STAT1 (S727) | SW620 | 10 - 360 minutes | |
| Western Blot | p-STAT1 (Y701, S727) | iTreg cells | 24 - 48 hours | |
| qRT-PCR | Gene Expression | HEK293 | 1 hour pre-treatment + 2 hours stimulation | |
| RNA-Seq | Gene Expression | Intestinal Organoids | 16 - 24 hours |
Table 2: Incubation Times for Cellular Phenotype Analysis
| Assay | Phenotype | Cell Line Example | Incubation Time | Reference |
| CellTiter-Glo | Cell Viability | Various | 72 - 120 hours | |
| Reporter Assay | WNT Signaling | Colo205 | 10 days | |
| Proliferation Assay | Cell Growth | Mouse Embryonic Fibroblasts | 5 days |
Visualizations
CDK19 Signaling Pathway
Caption: Simplified signaling pathway of CDK19 within the Mediator complex.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
Technical Support Center: Minimizing Off-Target Effects of CDK19 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CDK19 inhibitors effectively while minimizing off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CDK19 inhibitors?
A1: CDK19 inhibitors are small molecules that typically function by binding to the ATP-binding pocket of the CDK19 enzyme, preventing the transfer of phosphate groups to its substrates.[1] CDK19, along with its close homolog CDK8, is a component of the Mediator complex's kinase module.[2][3] This complex regulates gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, a crucial step for the transition from transcription initiation to elongation.[1] By inhibiting CDK19, these compounds disrupt this phosphorylation process, leading to altered transcription of genes involved in cell proliferation, survival, and differentiation.[1]
Q2: Why do most CDK19 inhibitors also inhibit CDK8?
A2: CDK19 and CDK8 are highly similar in their protein structure, especially within the kinase domain where inhibitors bind. This high degree of sequence homology makes the development of inhibitors that are highly selective for CDK19 over CDK8 a significant challenge. Consequently, many reported compounds are potent dual inhibitors of both CDK8 and CDK19.
Q3: Is it important to inhibit both CDK8 and CDK19?
A3: The functional relationship between CDK8 and CDK19 can be both redundant and distinct, depending on the cellular context. In many cases, they have overlapping functions, and the inhibition of both kinases is necessary to observe a significant biological effect. However, there is also evidence for their distinct roles in regulating different transcriptional programs. Therefore, the importance of inhibiting one or both depends on the specific biological question and the system being studied.
Q4: What are the common off-target effects of CDK19 inhibitors?
A4: Off-target effects can arise from the inhibitor binding to other kinases due to similarities in their ATP-binding sites. Some early CDK8/19 inhibitors were reported to have systemic toxicity, which was later suggested to be due to off-target effects rather than on-target inhibition of CDK8/19. It is crucial to profile inhibitors against a broad panel of kinases to understand their selectivity and potential for off-target effects.
Q5: How can I determine if the observed phenotype is due to on-target CDK19 inhibition or an off-target effect?
A5: Several strategies can be employed:
-
Use structurally distinct inhibitors: Observing the same phenotype with multiple, structurally different inhibitors that share CDK19 as a common target strengthens the evidence for on-target activity.
-
Genetic knockdown/knockout: Compare the phenotype from inhibitor treatment with that from siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of CDK19.
-
Rescue experiments: In a CDK19 knockout background, a rescue with wild-type CDK19 should restore the original phenotype, while a mutant CDK19 that cannot bind the inhibitor should confer resistance to the compound.
-
Cellular thermal shift assay (CETSA): This method can confirm direct binding of the inhibitor to CDK19 in a cellular context.
Troubleshooting Guides
Problem 1: No significant biological effect is observed after treatment with a CDK19 inhibitor.
| Possible Cause | Troubleshooting Steps |
| Cell line independence | The chosen cell line may not depend on CDK19 signaling for the process being studied. Confirm target engagement by assessing the phosphorylation of a known downstream substrate like STAT1 (Ser727) via Western blot. |
| Functional redundancy | CDK8 and CDK19 may have redundant functions. If using a CDK19-selective inhibitor, consider if a dual CDK8/19 inhibitor is needed to see an effect. |
| Suboptimal inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint. |
| Inhibitor inactivity | Ensure the inhibitor is properly stored and handled. Test its activity in a cell-free biochemical assay if possible. |
Problem 2: The observed cellular phenotype does not correlate with in vitro potency (IC50).
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | The inhibitor may have low permeability through the cell membrane. Evaluate cellular target engagement directly using methods like CETSA or by measuring the inhibition of a downstream biomarker. |
| High protein binding | The inhibitor may bind extensively to plasma proteins in the culture medium, reducing its free concentration. Consider using serum-free or low-serum media for initial experiments, or measure the free fraction of the inhibitor. |
| Drug efflux pumps | The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein. Co-treatment with an efflux pump inhibitor can help diagnose this issue. |
| Metabolic instability | The inhibitor may be rapidly metabolized by the cells into an inactive form. Assess the metabolic stability of the compound in your cell line. |
Problem 3: Conflicting results between inhibitor studies and genetic knockdown/knockout experiments.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of the inhibitor | The inhibitor may have off-target activities that contribute to the observed phenotype. Profile the inhibitor against a broad kinase panel and use a structurally unrelated CDK19 inhibitor as a control. |
| Kinase-independent functions | CDK19 may have scaffolding functions independent of its kinase activity. An inhibitor will only block kinase activity, while knockdown/knockout removes the entire protein. Compare results with a kinase-dead mutant of CDK19. |
| Compensation mechanisms | Genetic knockout can lead to long-term compensatory changes in the cell, such as upregulation of other kinases, which may not occur with acute inhibitor treatment. |
| Inefficient knockdown | Ensure the efficiency of your siRNA/shRNA-mediated knockdown by qPCR and Western blot. For CRISPR-mediated knockout, confirm the absence of the protein. |
Quantitative Data: Selectivity of CDK19 Inhibitors
The following table summarizes the inhibitory activity of selected compounds against CDK8, CDK19, and a representation of their broader selectivity. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | CDK19 IC50 (nM) | CDK8 IC50 (nM) | Selectivity Notes |
| BI-1347 | - | 1.8 | Highly selective for CDK8/19 with no inhibition of other CDKs tested (CDK1, 2, 4, 6, 7, 9). |
| Compound 2 (from BI) | - | 1.4 | Exquisite selectivity for CDK8/19; only one additional kinase inhibited out of 326 tested at < 1 µM. |
| T-474 | 1.9 | 1.6 | Marked kinase selectivity in a panel of 456 kinases. |
| T-418 | 62 | 23 | High kinase selectivity; CDK19 was the only kinase inhibited by >80% at 300 nM. |
| CCT251545 | Kd = 102 nM | Kd = 36 nM | >100-fold selectivity over 291 other kinases. |
| Senexin B | - | - | Less potent than other inhibitors but still used as a chemical probe. |
Note: The availability of specific IC50 values for CDK19 can be limited in some publications, which may report combined CDK8/19 activity or focus on CDK8. Kd values represent the dissociation constant and are a measure of binding affinity.
Experimental Protocols
Protocol 1: Cellular Phospho-STAT1 (Ser727) Western Blot Assay
This assay measures the inhibition of CDK8/19 kinase activity in cells by quantifying the phosphorylation of a key downstream target, STAT1, at serine 727.
Materials:
-
Cell line of interest
-
CDK19 inhibitor
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of CDK19 inhibitor concentrations for the desired time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for p-STAT1 and total STAT1. Normalize the p-STAT1 signal to the total STAT1 signal to determine the extent of inhibition.
Protocol 2: In Vitro Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of a CDK19 inhibitor against a broad panel of kinases using a radiometric assay.
Materials:
-
Purified recombinant kinases (large panel)
-
Specific peptide or protein substrates for each kinase
-
CDK19 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of the CDK19 inhibitor. A common starting point is a 10-point, 3-fold serial dilution from 100 µM.
-
Assay Plate Preparation: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or vehicle control.
-
Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase to accurately determine the IC50.
-
Reaction Incubation: Incubate for a predetermined time (e.g., 1-2 hours) at 30°C.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Visualizations
Caption: CDK19 signaling pathway within the Mediator complex.
References
Technical Support Center: Interpreting Unexpected Results with CDK19 Probe 1
Welcome to the technical support center for CDK19 Probe 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments utilizing this compound (CCT251545), a potent and selective inhibitor of Cyclin-Dependent Kinase 19 (CDK19) and its close paralog, CDK8.
Frequently Asked Questions (FAQs)
Q1: What is CDK19 and what is its primary function?
A1: Cyclin-Dependent Kinase 19 (CDK19) is a protein kinase that, along with its paralog CDK8, plays a crucial role in regulating gene expression.[1] CDK19 is a component of the Mediator complex, which acts as a bridge between transcription factors and RNA polymerase II, thereby controlling the transcription of specific genes.[1] Dysregulation of CDK19 has been implicated in various diseases, including cancer.[1] While structurally similar, CDK8 and CDK19 can have both redundant and distinct functions in regulating transcriptional programs.[2]
Q2: What is this compound (CCT251545) and how does it work?
A2: this compound, also known as CCT251545, is a small molecule inhibitor that potently and selectively targets the ATP-binding site of both CDK19 and its close homolog, CDK8.[3] By blocking the activity of these kinases, the probe can be used to study their roles in various biological processes, such as WNT signaling and STAT1-regulated gene expression.
Q3: What are the known off-targets of this compound (CCT251545)?
A3: CCT251545 is a highly selective chemical probe for CDK8 and CDK19, with greater than 100-fold selectivity over 291 other kinases in one study. However, some minor off-target activities have been reported at higher concentrations. For example, in a panel of 293 kinases, CCT251545 at 1 µM showed over 50% inhibition of only six kinases, with IC50 values determined for GSK3alpha (462 nM), GSK3beta (690 nM), and PRKCQ (122 nM).
Q4: Is there a recommended negative control for this compound (CCT251545)?
A4: Yes, a structurally similar but inactive analog, CCT251099, has been used as a negative control in some studies. The use of a well-characterized negative control is crucial to distinguish on-target effects from potential off-target or compound-specific artifacts. It is important to verify that the negative control is inactive against the intended target but retains activity against any known off-targets of the probe.
Troubleshooting Guides
Issue 1: No observable phenotype after treating cells with this compound.
Possible Cause 1: Insufficient Target Engagement
-
Troubleshooting Steps:
-
Verify Compound Potency and Stability: Ensure the probe has been stored correctly and prepare fresh solutions. Compound degradation can lead to a loss of activity.
-
Confirm Target Engagement in Cells: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the probe is binding to CDK19 in your specific cell line at the concentrations used. A lack of a thermal shift suggests a problem with cell permeability or rapid efflux of the compound.
-
Optimize Concentration and Treatment Time: Conduct a dose-response experiment to determine the optimal concentration and duration of treatment for your cell line and assay.
-
Possible Cause 2: Functional Redundancy
-
Troubleshooting Steps:
-
Consider the Role of CDK8: this compound inhibits both CDK8 and CDK19. In some cellular contexts, these two kinases may have redundant functions, and the inhibition of both may be necessary to observe a phenotype.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to individually or simultaneously deplete CDK8 and CDK19 to confirm if a phenotype is only observable upon dual inhibition.
-
Possible Cause 3: Cell-Type Specificity
-
Troubleshooting Steps:
-
Review Literature: Investigate whether the signaling pathways regulated by CDK19 are active and relevant in your chosen cell model.
-
Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to CDK8/19 inhibition as a positive control.
-
Issue 2: Unexpected or off-target effects are observed.
Possible Cause 1: Inhibition of Known or Unknown Off-Targets
-
Troubleshooting Steps:
-
Use the Negative Control: Compare the effects of this compound with its inactive analog (CCT251099). A phenotype that is not observed with the negative control is more likely to be due to on-target (CDK8/19) inhibition.
-
Use a Structurally Different Inhibitor: Employ a second, structurally distinct CDK8/19 inhibitor. If the same phenotype is observed, it strengthens the evidence for an on-target effect.
-
Perform a Rescue Experiment: In cells where CDK19 has been knocked out or mutated to be resistant to the probe, the phenotype should be absent if it is an on-target effect.
-
Dose-Response Analysis: An unexpected phenotype that occurs only at high concentrations is more likely to be an off-target effect.
-
Possible Cause 2: Kinase-Independent Functions of CDK19
-
Troubleshooting Steps:
-
Review Literature on Scaffolding Roles: Be aware that some studies suggest CDK19 may have functions independent of its kinase activity. In such cases, an inhibitor targeting the kinase domain may not affect these functions.
-
Compare with Genetic Knockdown: Compare the phenotype from probe treatment with that of CDK19 knockdown. Discrepancies may point to kinase-independent roles.
-
Issue 3: Inconsistent results in in vitro kinase assays.
Possible Cause 1: Reagent Quality and Assay Conditions
-
Troubleshooting Steps:
-
Check Reagent Purity: Ensure the purity of the recombinant CDK19 enzyme, substrate, and ATP.
-
Optimize Assay Conditions: Systematically vary parameters such as enzyme and substrate concentrations, ATP concentration (ideally at or near the Km), buffer pH, and incubation time to find the optimal conditions for your assay.
-
Compound Solubility: Visually inspect for compound precipitation in the assay buffer. Poor solubility can lead to inaccurate IC50 values.
-
Possible Cause 2: Assay Interference
-
Troubleshooting Steps:
-
Run Controls: Perform the assay in the absence of the kinase to check if the probe interferes with the detection system (e.g., fluorescence quenching or enhancement).
-
Vary ATP Concentration: An inhibitor that appears potent at low ATP concentrations may be less effective at physiological ATP levels.
-
Quantitative Data
Table 1: Potency and Selectivity of this compound (CCT251545)
| Target | Assay Type | IC50 / Kd | Reference |
| CDK19 | Reporter Displacement Assay | 6 nM (IC50) | |
| CDK8 | Reporter Displacement Assay | 7 nM (IC50) | |
| CDK8-cyclin C | Surface Plasmon Resonance | 2 nM (Kd) | |
| WNT Signaling | Cell-based Reporter Assay (7dF3 cells) | 5 nM (IC50) | |
| p-STAT1(Ser727) Inhibition | Cell-based Assay | 9 nM (IC50) | |
| GSK3alpha | In vitro kinase assay | 462 nM (IC50) | |
| GSK3beta | In vitro kinase assay | 690 nM (IC50) | |
| PRKCQ | In vitro kinase assay | 122 nM (IC50) |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (Ser727) Inhibition
This protocol is to assess the inhibition of CDK8/19-mediated phosphorylation of STAT1 at serine 727 in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature, and detect with a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize phospho-STAT1 levels to total STAT1.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to CDK19 in intact cells.
Materials:
-
Intact cells in suspension
-
This compound and vehicle (DMSO)
-
PCR tubes
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Western blot or ELISA reagents for CDK19 detection
Procedure:
-
Cell Treatment: Treat cell suspensions with this compound or vehicle for 1-2 hours at 37°C.
-
Heating: Aliquot treated cells into PCR tubes for each temperature point (e.g., 40°C to 70°C). Heat for 3 minutes in a thermocycler, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption.
-
Centrifugation: Centrifuge to separate the soluble (non-denatured) protein fraction from the precipitated protein.
-
Protein Detection: Analyze the amount of soluble CDK19 in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble CDK19 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
Protocol 3: In Vitro Kinase Assay for CDK19
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant CDK19.
Materials:
-
Recombinant active CDK19/cyclin C
-
Kinase assay buffer
-
Substrate (e.g., a peptide derived from a known CDK19 substrate)
-
[γ-³³P]-ATP or an ADP-Glo™ Kinase Assay kit
-
This compound
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, CDK19/cyclin C enzyme, and substrate.
-
Inhibitor Addition: Add serially diluted this compound or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at 30°C for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity. For a radiometric assay, this involves capturing the radiolabeled substrate on a filter. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of CDK19 within the Mediator complex.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 3. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
CDK19 Probe 1 stability in different cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CDK19 Probe 1 (also known as CCT251545) in various cell culture media.[1][2] Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this probe in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as CCT251545, is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are components of the Mediator complex and play crucial roles in transcriptional regulation. By inhibiting CDK8 and CDK19, this probe can be used to study their roles in various biological processes, including cancer biology and gene regulation.[3]
Q2: What are the general recommendations for storing and handling this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C for long-term stability. To maintain the integrity of the probe, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What factors can influence the stability of this compound in cell culture media?
Several factors can affect the stability of small molecules like this compound in cell culture media:
-
Enzymatic Degradation: The presence of enzymes in serum-supplemented media (e.g., from Fetal Bovine Serum - FBS) can lead to the metabolic degradation of the probe.
-
pH Instability: The pH of the cell culture medium, typically around 7.2-7.4, can contribute to the chemical degradation of pH-sensitive compounds.
-
Binding to Media Components: The probe may bind to proteins, such as albumin in FBS, and other components within the media, which can reduce its effective concentration and apparent stability.
-
Chemical Reactivity: Some components of the cell culture medium itself could potentially react with the probe, leading to its degradation.
Q4: How does the choice of cell culture medium (e.g., DMEM, RPMI-1640) affect the stability of the probe?
Different cell culture media have varying compositions of amino acids, vitamins, salts, and other nutrients which can influence the stability of a small molecule. For instance, the presence of certain reactive species or different buffering capacities could lead to differential stability of this compound. It is always recommended to validate the stability of the probe in the specific medium used for your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound related to its stability.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Probe degradation in the cell culture medium. | Prepare fresh working solutions of the probe in your cell culture medium for each experiment. Assess the stability of the probe over the time course of your experiment using the protocol provided below. |
| Binding to serum proteins, reducing the free concentration of the probe. | Conduct experiments in both serum-free and serum-containing media to evaluate the impact of serum. You may need to increase the probe concentration in serum-containing media to achieve the desired effect. | |
| Precipitation of the probe in the cell culture medium. | The concentration of the probe exceeds its solubility in the aqueous medium. | Ensure the final concentration of the probe is within its solubility limit in the culture medium. Visually inspect the medium for any signs of precipitation after adding the probe. |
| The final concentration of DMSO is too high, causing the probe to precipitate when diluted in aqueous media. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, to maintain probe solubility and minimize solvent-induced cytotoxicity. | |
| Variability in results between experiments. | Inconsistent storage and handling of the probe stock solution. | Aliquot the DMSO stock solution to minimize freeze-thaw cycles. Ensure the stock solution is fully thawed and mixed well before preparing working solutions. |
| Differences in cell culture conditions (e.g., cell density, incubation time). | Standardize all experimental parameters, including cell seeding density and the duration of probe treatment. |
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound in different cell culture media over a 72-hour period at 37°C. This data is for illustrative purposes and should be confirmed experimentally.
| Cell Culture Medium | Supplement | Time Point (hours) | Remaining Probe (%) |
| DMEM | 10% FBS | 0 | 100 |
| 24 | 85 | ||
| 48 | 70 | ||
| 72 | 55 | ||
| RPMI-1640 | 10% FBS | 0 | 100 |
| 24 | 90 | ||
| 48 | 78 | ||
| 72 | 65 | ||
| MEM | 10% FBS | 0 | 100 |
| 24 | 88 | ||
| 48 | 75 | ||
| 72 | 60 | ||
| DMEM | Serum-Free | 0 | 100 |
| 24 | 98 | ||
| 48 | 95 | ||
| 72 | 92 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without serum) to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one aliquot for each condition and immediately store it at -80°C until analysis to prevent further degradation. The 0-hour time point sample should be collected immediately after preparation.
-
Sample Preparation for HPLC: Prior to HPLC analysis, thaw the samples and precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent). Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Data Analysis: Determine the peak area of this compound at each time point. Calculate the percentage of the probe remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Potential degradation pathways for this compound in cell culture media.
Caption: A workflow for troubleshooting issues related to this compound instability.
References
Addressing resistance to CDK19 inhibitors in cancer cells.
Technical Support Center: CDK19 Inhibitor Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CDK19 inhibitors. This resource provides essential guidance on troubleshooting and understanding resistance mechanisms encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK19 inhibitors?
A1: Cyclin-dependent kinase 19 (CDK19), along with its paralog CDK8, is a key enzymatic component of the transcriptional Mediator complex.[1][2] In association with Cyclin C, CDK19 regulates gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, which is a critical step for the transition from transcription initiation to elongation.[3] CDK19 inhibitors typically bind to the ATP-binding pocket of the kinase, blocking this phosphorylation event and thereby disrupting the transcription of genes essential for cancer cell proliferation and survival.[3]
Q2: My CDK19 inhibitor shows high potency in a biochemical assay but has a weak effect on my cancer cell line. What could be the reason?
A2: This discrepancy can arise from several factors:
-
Cellular Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target at an effective concentration.
-
Target Engagement: Even if the inhibitor enters the cell, it may not be effectively engaging with CDK19. It is crucial to confirm target engagement using a cellular thermal shift assay (CETSA) or by measuring the phosphorylation of a known downstream substrate.
-
Redundancy with CDK8: CDK8 and CDK19 have highly similar kinase domains and often exhibit redundant functions.[4] If your cell line expresses both kinases, inhibition of both may be necessary to observe a significant biological effect. Ensure your inhibitor is potent against both CDK8 and CDK19.
-
Lack of Dependence: The specific cancer cell line may not be dependent on the transcriptional programs regulated by CDK19 for its survival and proliferation.
Q3: My cancer cell line, initially sensitive to a CDK19 inhibitor, has developed resistance after long-term culture. What are the potential mechanisms?
A3: Acquired resistance to CDK19 inhibitors is a significant challenge and often involves transcriptional reprogramming. Potential mechanisms include:
-
Activation of Bypass Pathways: Cancer cells can activate parallel signaling pathways to circumvent the transcriptional blockade imposed by CDK19 inhibition. The PI3K/AKT/mTOR pathway is a notable example that can be upregulated to promote survival and proliferation.
-
Transcriptional Adaptation: Cells may undergo broad, non-genetic transcriptional changes that allow them to adapt to the inhibitor. This can involve the upregulation of alternative transcription factors or coactivators that restore the expression of critical survival genes.
-
Target Mutation: While less common for CDK inhibitors compared to other kinase inhibitors, mutations in the CDK19 kinase domain could potentially arise, preventing effective drug binding.
Troubleshooting Guide
This guide addresses common experimental issues in a problem-cause-solution format.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation despite confirmed target inhibition. | The cell line is not dependent on CDK19-mediated transcription for survival. | Test the inhibitor in combination with other targeted therapies. CDK8/19 inhibitors have shown synergistic effects with HER2 inhibitors (e.g., lapatinib) and EGFR inhibitors (e.g., gefitinib). |
| Variability in downstream target phosphorylation (e.g., p-STAT1 S727) after inhibitor treatment. | The response of pharmacodynamic markers like p-STAT1 can be context-dependent, varying by cell type and treatment duration. | Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response experiment to establish optimal conditions. Validate findings by measuring the modulation of CDK19-dependent transcripts (e.g., via qPCR) as a more direct readout of activity. |
| Resistant colonies emerge rapidly during long-term selection experiments. | The initial inhibitor concentration may be too low, allowing for gradual adaptation. | Determine the IC50 of the parental cell line first. Start the selection process using a concentration of at least 2x the IC50. Once cells adapt, increase the concentration in a stepwise manner (e.g., 1.5- to 2-fold increments). |
| In vivo xenograft models show a weaker response to the CDK19 inhibitor than in vitro assays. | The inhibitor may have poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance). Additionally, CDK8/19 can regulate tumor-stromal interactions, which are not captured in 2D cell culture. | Characterize the pharmacokinetic profile of the inhibitor. Consider formulating the drug to improve its stability and delivery. Analyze the tumor microenvironment in treated xenografts to assess effects on stromal cells. |
Experimental Protocols & Data
Protocol 1: Generation of CDK19 Inhibitor-Resistant Cell Lines
This protocol outlines a standard method for developing acquired resistance in a cancer cell line through continuous, long-term exposure to a CDK19 inhibitor.
Objective: To generate a cell line with a significantly higher IC50 value for a specific CDK19 inhibitor compared to the parental line.
Methodology:
-
Determine Parental IC50: First, establish the baseline sensitivity of the parental cancer cell line.
-
Seed cells (e.g., BT474 breast cancer cells) in 96-well plates at a density of 1,500-2,500 cells/well.
-
Treat with a range of inhibitor concentrations for 10 days.
-
Perform a cell viability assay (e.g., MTS, resazurin) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture parental cells in a T25 flask (150,000 cells) with a complete medium containing the CDK19 inhibitor at a concentration of approximately 2x the IC50.
-
Maintain the cells in this medium, replenishing it with fresh inhibitor every 3-4 days.
-
-
Stepwise Dose Escalation:
-
Once the cells resume steady proliferation (this may take several weeks), passage them and increase the inhibitor concentration by 1.5- to 2-fold.
-
Repeat this process of adaptation followed by dose escalation through multiple cycles.
-
-
Characterization of Resistant Line:
-
After several months (e.g., >8 weeks), the resulting cell population should be characterized.
-
Confirm the shift in IC50 by performing a new viability assay comparing the resistant line to the parental line.
-
Expand and bank the resistant cell line for downstream analysis (e.g., RNA-seq, proteomics) to identify resistance mechanisms.
-
Quantitative Data: Synergy of CDK8/19 and HER2 Inhibition
Combining CDK8/19 inhibitors with HER2-targeted drugs has been shown to overcome resistance. The following table summarizes the synergistic effects observed in HER2+ breast cancer cell lines. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates a synergistic interaction.
| Cell Line | HER2 Inhibitor | CDK8/19 Inhibitor | Combination Index (CI) | Reference |
| HCC1954 | Lapatinib | Senexin B | < 1.0 | |
| BT474 | Lapatinib | Senexin B | < 1.0 | |
| SKBR3 | Lapatinib | Senexin B | < 1.0 | |
| BT474 | Trastuzumab | Senexin B | < 1.0 |
Visual Guides: Pathways and Workflows
Bypass Signaling in CDK19 Inhibitor Resistance
Acquired resistance can occur when cancer cells activate alternative signaling pathways to bypass the transcriptional block. Upregulation of the PI3K/AKT/mTOR pathway is a key mechanism.
Caption: PI3K/AKT pathway activation as a CDK19 inhibitor bypass mechanism.
Experimental Workflow for Generating Resistant Cell Lines
This workflow illustrates the key steps from initial cell culture to the characterization of a drug-resistant cell line.
Caption: Workflow for generating and analyzing drug-resistant cell lines.
Troubleshooting Logic Flowchart
This diagram provides a logical path for troubleshooting unexpected experimental outcomes with CDK19 inhibitors.
Caption: Logic flowchart for troubleshooting CDK19 inhibitor experiments.
References
Technical Support Center: Controlling for CDK8 Co-inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the co-inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.
Troubleshooting Guides
Issue: How can I be sure that the observed phenotype is due to CDK8 inhibition and not off-target effects?
Solution: A multi-pronged approach is recommended to validate the on-target effects of your CDK8 inhibitor. This involves a combination of biochemical, cellular, and genetic techniques.
1. Orthogonal Assays:
-
Use Structurally Distinct Inhibitors: Employ at least two structurally unrelated CDK8 inhibitors.[1][2] If both compounds produce the same phenotype, it is less likely to be caused by off-target effects of a specific chemical scaffold.
-
Kinome Profiling: Perform broad-panel kinase screening (e.g., KINOMEscan™) to identify the full spectrum of kinases your compound inhibits at a given concentration.[3] This provides a comprehensive overview of potential off-targets.
2. Cellular Controls:
-
Kinase-Dead Mutant: A gold-standard method is to use a "chemical genetics" approach with a kinase-dead CDK8 mutant.[3] The inhibitor's effects should be contingent on the catalytic activity of CDK8, meaning the phenotype observed in wild-type cells should be absent in cells expressing a kinase-dead version of CDK8.[3]
-
Genetic Knockout/Knockdown: Compare the inhibitor's effect in wild-type cells versus cells where CDK8 and/or CDK19 have been knocked out (using CRISPR-Cas9) or knocked down (using shRNA). The phenotype should be mimicked by the genetic perturbation and the inhibitor should have no effect in the knockout/knockdown cells.
3. Downstream Target Modulation:
-
Phospho-STAT1 Analysis: CDK8 is known to phosphorylate STAT1 at serine 727. A key validation step is to demonstrate that your inhibitor reduces the phosphorylation of STAT1 at this residue in a dose-dependent manner using Western blotting.
Issue: My CDK8 inhibitor shows activity in a biochemical assay, but not in a cell-based assay. What could be the reason?
Solution: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors.
-
Cell Permeability: The inhibitor may have poor cell membrane permeability. Consider performing a cellular uptake assay to assess its ability to reach the intracellular target.
-
Drug Efflux: The compound might be actively transported out of the cell by efflux pumps. Co-incubation with known efflux pump inhibitors can help to investigate this possibility.
-
Cellular Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
Redundancy with CDK19: CDK8 and its paralog CDK19 have redundant functions. Inhibition of both may be necessary to observe a cellular phenotype. Consider using an inhibitor that targets both CDK8 and CDK19 or performing experiments in CDK19 knockout cells.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for CDK8 inhibitors?
Due to the conserved nature of the ATP-binding pocket among kinases, off-target effects are a common concern. While specific off-targets depend on the chemical scaffold of the inhibitor, broad-panel kinase screening is the most effective way to identify them. CDK19 is the most common and expected "off-target" or, more accurately, co-target, due to its high sequence and structural similarity to CDK8.
Q2: How do I design an experiment to differentiate between CDK8 and CDK19 inhibition?
To dissect the individual contributions of CDK8 and CDK19, a combination of selective inhibitors and genetic approaches is necessary.
-
Selective Inhibitors: While most current inhibitors target both CDK8 and CDK19, seek out compounds with reported selectivity for one over the other if available.
-
Genetic Models: The most robust method is to use single and double knockout cell lines for CDK8 and CDK19. By comparing the effects of your inhibitor in wild-type, CDK8 knockout, CDK19 knockout, and CDK8/CDK19 double knockout cells, you can attribute specific phenotypes to the inhibition of each paralog.
Q3: What are some key signaling pathways regulated by CDK8 that I can monitor to confirm on-target activity?
CDK8 is a key component of the Mediator complex and regulates transcription. Its activity has been linked to several cancer-related signaling pathways. Monitoring the expression of genes regulated by these pathways can serve as a readout for CDK8 activity. Key pathways include:
-
WNT/β-catenin pathway: CDK8 enhances the transcriptional activity of β-catenin.
-
Estrogen Receptor (ER) signaling: In ER-positive breast cancer cells, estrogen-induced transcription is dependent on CDK8 kinase activity.
-
NF-κB signaling: CDK8/19 potentiates the induction of transcription by NF-κB.
-
TGF-β/Smad signaling: CDK8 inhibition can modulate this pathway.
Data Presentation
Table 1: Comparison of Methods to Validate CDK8 Inhibitor Specificity
| Method | Principle | Advantages | Disadvantages |
| Kinase-Dead Mutant | Compares inhibitor effects in cells expressing wild-type vs. catalytically inactive CDK8. | Provides direct evidence of on-target activity in a cellular context. | Time-consuming and labor-intensive to generate and validate cell lines. |
| Kinome Scanning | In vitro binding assay testing the inhibitor against a large panel of purified kinases. | Provides a broad overview of potential off-targets; quantitative and high-throughput. | In vitro binding doesn't always translate to cellular activity; can be expensive. |
| CRISPR/shRNA | Compares inhibitor effects in wild-type cells vs. cells with genetic knockout or knockdown of CDK8/CDK19. | Directly links the phenotype to the target gene. | Can have off-target effects (shRNA) or may induce compensatory mechanisms. |
| Chemical Pulldown with Mass Spectrometry | Uses a biotinylated version of the inhibitor to pull down interacting proteins from cell lysates. | Can identify direct and indirect binding partners. | Can be technically challenging and may not distinguish between specific and non-specific binders. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1
Objective: To determine if the CDK8 inhibitor decreases phosphorylation of STAT1 at Serine 727.
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of the CDK8 inhibitor or DMSO as a vehicle control for a specified time.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To control for loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total STAT1.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Analysis: Calculate the ratio of phospho-STAT1 to total STAT1 to determine the effect of the inhibitor.
Protocol 2: Co-Immunoprecipitation (Co-IP)
Objective: To investigate if CDK8 inhibition affects the interaction of the Kinase Module with the core Mediator complex.
Methodology:
-
Cell Treatment: Treat cells with the CDK8 inhibitor or DMSO vehicle.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against a core Mediator subunit (e.g., MED1) or CDK8.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other Mediator subunits (e.g., MED12, Cyclin C) to check for co-precipitation.
Visualizations
Caption: Simplified signaling pathway showing CDK8's role in transcription.
Caption: Workflow for validating CDK8 inhibitor specificity.
Caption: Decision tree for assessing on-target effects.
References
Technical Support Center: Improving Cellular Uptake of CDK19 Probe 1
Welcome to the technical support center for CDK19 Probe 1 (Compound 10c). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting issues related to the cellular uptake of this probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Compound 10c, is a chemical inhibitor of Cyclin-Dependent Kinase 19 (CDK19) with an IC50 of 1.01 μM.[1][2] It is utilized in research to investigate the biological roles of CDK19, a key regulator of gene transcription.
Q2: I am observing a weak or no signal from my downstream assay after treating cells with this compound. What are the possible causes?
A2: A weak or absent signal could be due to several factors, including poor cellular uptake of the probe, probe instability, or issues with the downstream assay itself. Common reasons include suboptimal probe concentration, inappropriate vehicle concentration (e.g., DMSO), or characteristics of the cell line being used.
Q3: How can I improve the cellular uptake of this compound?
A3: Several strategies can be employed to enhance the cellular uptake of small molecule probes. These include optimizing the final concentration of the probe and the solvent (DMSO), increasing the incubation time, and ensuring the health and confluency of the cell culture. For particularly challenging cell lines, transient permeabilization methods could be considered, though these require careful optimization to maintain cell viability.
Q4: What is the recommended solvent for this compound and what is the maximum concentration I can use in my cell culture?
A4: this compound is a small organic molecule and is likely soluble in dimethyl sulfoxide (DMSO). For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid cytotoxicity. However, some sensitive cell lines, particularly primary cells, may require a lower concentration, such as 0.1%.
Q5: How can I verify that the probe is entering the cells and engaging with its target?
A5: You can assess cellular uptake and target engagement through a combination of direct and indirect methods. If this compound is fluorescent, you can directly visualize its intracellular localization using fluorescence microscopy or quantify uptake via flow cytometry. Indirectly, you can measure the inhibition of CDK19's downstream signaling. A known substrate of the CDK8/CDK19 complex is STAT1, and its phosphorylation at Ser727 can be monitored by Western blotting as a biomarker of target engagement.[3][4][5]
Troubleshooting Guides
Table 1: Troubleshooting Poor Cellular Uptake of this compound
| Issue | Potential Cause | Recommended Solution |
| Weak or No Downstream Effect | Insufficient Probe Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. Start with a concentration range around the reported IC50 (1.01 μM) and titrate up and down. |
| Poor Membrane Permeability | Increase the final concentration of DMSO in your culture medium, ensuring it does not exceed cytotoxic levels (typically <0.5%). Perform a DMSO toxicity curve for your specific cell line. | |
| Short Incubation Time | Increase the incubation time of the probe with the cells. A time-course experiment (e.g., 1, 4, 8, 12, 24 hours) can help identify the optimal duration for maximal uptake and downstream effect. | |
| Probe Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Protect the probe from light if it is fluorescent. | |
| Cell Line Characteristics | Some cell lines may have lower membrane permeability or higher efflux pump activity. If possible, test the probe in a different cell line known to be more permeable. | |
| High Background Signal (Fluorescence-based assays) | Excess Extracellular Probe | After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound, extracellular probe before imaging or analysis. |
| Non-specific Binding | Include appropriate controls, such as vehicle-treated cells and cells treated with a structurally similar but inactive compound, to assess non-specific effects. | |
| Cell Viability Issues | DMSO Toxicity | Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤0.5%). Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with varying DMSO concentrations. |
| Probe-induced Cytotoxicity | Perform a dose-response and time-course experiment to assess the cytotoxic effects of this compound itself. Lower the concentration or shorten the incubation time if necessary. |
Experimental Protocols
Protocol 1: Assessment of Cellular Uptake by Fluorescence Microscopy
This protocol assumes this compound possesses intrinsic fluorescence. If not, this method is not applicable for direct visualization of uptake.
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of the experiment.
-
Probe Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free culture medium to the desired final concentration. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.5%.
-
Cell Treatment: Remove the culture medium from the cells and wash once with warm PBS. Add the medium containing this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove extracellular probe.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol is also for a fluorescent this compound.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) to achieve 70-80% confluency.
-
Probe Preparation and Treatment: Prepare and treat cells with this compound and a vehicle control as described in Protocol 1.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express).
-
Cell Collection and Staining: Transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube. Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in cold FACS buffer (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with the appropriate laser and detecting the emission with the corresponding filter. Gate on the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity of the cell population.
Protocol 3: Western Blot for Phospho-STAT1 (Ser727) - A Biomarker of CDK19 Activity
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT1 or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Experimental workflow for assessing the cellular uptake and activity of this compound.
Caption: A logical decision tree for troubleshooting experiments with this compound.
Caption: Simplified signaling pathway showing CDK19 inhibition by Probe 1 and its effect on STAT1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting guide for CDK19 kinase assays.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing CDK19 kinase assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a CDK19 kinase assay?
A typical CDK19 kinase assay consists of the active CDK19/cyclin C enzyme, a suitable substrate, ATP as a phosphate donor, and a buffer system to maintain optimal pH and provide necessary ions.[1][2]
Q2: What is the functional relationship between CDK8 and CDK19?
CDK8 and CDK19 are close paralogs with high sequence similarity, particularly in their kinase domains.[3][4] They can have overlapping and sometimes redundant functions, but also distinct roles depending on the cellular context.[5] Both are components of the Mediator complex kinase module, along with Cyclin C, MED12, and MED13. For comprehensive results, it is often necessary to inhibit both kinases.
Q3: What are some common substrates for CDK19 kinase assays?
Known substrates for CDK19 include the C-terminal domain of RNA polymerase II (Pol2-CTD) and transcription factors like STAT1, which is phosphorylated at Ser727. The choice of substrate can depend on the specific research question and assay format.
Q4: How does ATP concentration affect the assay outcome?
The concentration of ATP is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Assays are often performed at an ATP concentration close to the Km value to ensure that the IC50 value is a more direct measure of the inhibitor's affinity (Ki). Cellular ATP concentrations are much higher (in the mM range), which can lead to discrepancies between in vitro and cellular assay results.
Troubleshooting Guide
Problem 1: Low or No Kinase Activity
Q: I am not observing any significant signal in my CDK19 kinase assay. What could be the issue?
A: Several factors can contribute to low or absent kinase activity. Here is a systematic approach to troubleshoot this issue:
-
Enzyme Inactivity: Ensure the recombinant CDK19/cyclin C enzyme has not been subjected to multiple freeze-thaw cycles and has been stored correctly at -80°C. Verify the activity of the enzyme stock, if possible, using a positive control substrate and reaction conditions.
-
Incorrect Buffer Composition: The kinase buffer is crucial for enzyme activity. A typical buffer might contain HEPES pH 7.5, MgCl₂, EGTA, DTT, and a detergent like Tween-20. Ensure all components are at the correct concentration.
-
Substrate Issues: Confirm the integrity and concentration of your substrate. If using a peptide substrate, ensure it is soluble in the assay buffer.
-
ATP Degradation: ATP solutions can degrade over time. Use a fresh stock of ATP for your reactions.
Troubleshooting Workflow for Low Kinase Activity
Caption: A flowchart for troubleshooting low CDK19 kinase activity.
Problem 2: High Background Signal
Q: My negative controls (no enzyme or no ATP) show a high signal, leading to a poor signal-to-noise ratio. What are the potential causes?
A: High background can obscure your results. Consider the following possibilities:
-
Assay Plate Issues: Some white opaque plates can have inherent phosphorescence. Test different plates or pre-read the plate before adding reagents.
-
Contaminated Reagents: One of your buffer components or the substrate itself might be contaminated with ATP or a substance that interferes with the detection method (e.g., luciferase-based assays).
-
Detection Reagent Interference: The detection reagent (e.g., ADP-Glo™) may be interacting with your test compounds. Run a control with the compound and detection reagent without the kinase reaction components.
Problem 3: Inconsistent or Non-reproducible IC50 Values
Q: I am screening inhibitors, but the IC50 values are highly variable between experiments. How can I improve reproducibility?
A: Reproducibility is key for inhibitor profiling. Here's what to check:
-
Inhibitor Solubility and Stability: Ensure your test compounds are fully dissolved in the solvent (e.g., DMSO) and then diluted appropriately in the assay buffer. Poor solubility can lead to inaccurate concentrations. Verify the stability of the compound under assay conditions.
-
ATP Concentration: As mentioned, the IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration. Maintain a consistent ATP concentration across all experiments.
-
Reaction Time: Ensure that the kinase reaction is within the linear range. If the reaction proceeds for too long and a significant portion of the substrate is consumed, it can affect IC50 determination. Perform a time-course experiment to find the optimal reaction time.
-
Enzyme Concentration: Use an enzyme concentration that results in a robust signal but does not lead to rapid substrate depletion. This should be optimized and kept consistent.
CDK19 Signaling and Inhibition
Caption: CDK19 in the Mediator complex regulates transcription factors.
Quantitative Data Summary
The following table summarizes IC50 values for known reference compounds against CDK19/cyclin C. These values can be used as a benchmark for assay validation.
| Compound | IC50 (nM) | Assay Type | Reference |
| AS-2863619 | 8,100 | Radiometric | |
| GW 5074 | 6,300 | Radiometric | |
| H-89 | 8,700 | Radiometric | |
| Ro 31-8220 | 8.8 | Radiometric | |
| Staurosporine | 57 | Radiometric | |
| T-474 | 1.9 | Enzyme Assay | |
| T-418 | 62 | Enzyme Assay |
Key Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from methods utilizing the ADP-Glo™ Kinase Assay to measure the inhibitory activity of a compound against CDK19.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a mixture containing the recombinant active CDK19/Cyclin C enzyme and a suitable substrate (e.g., a peptide derived from STAT1).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions. This involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.
Western Blot for Phospho-STAT1 Inhibition (Cell-based)
This protocol assesses the inhibition of CDK19 in a cellular context by measuring the phosphorylation of its downstream target, STAT1.
-
Cell Culture and Treatment: Culture cells (e.g., HCT116) to 70-80% confluency. Treat the cells with various concentrations of the CDK19 inhibitor for a specified time (e.g., 2-4 hours). If necessary, stimulate the relevant pathway (e.g., with IFN-γ to induce STAT1 phosphorylation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total STAT1 to serve as a loading control.
-
Quantification: Quantify the band intensities to determine the extent of STAT1 phosphorylation inhibition.
References
Validation & Comparative
A Comparative Guide to CDK19 Probe 1 and Other Potent CDK19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CDK19 Probe 1 (CCT251545) with other notable CDK19 inhibitors, namely Senexin A, Senexin B (BCD-115), and RVU120 (SEL120). The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies of CDK19 function and for drug development programs targeting this kinase.
Cyclin-dependent kinase 19 (CDK19), along with its close homolog CDK8, is a key component of the Mediator complex, a crucial regulator of transcription. The CDK8/19 module of the Mediator complex modulates the activity of RNA Polymerase II and various transcription factors, thereby influencing a wide range of cellular processes, including cell cycle progression, differentiation, and signal transduction. Dysregulation of CDK19 activity has been implicated in various diseases, particularly in cancer, making it an attractive target for therapeutic intervention.
Comparative Performance of CDK19 Inhibitors
The following table summarizes the biochemical and cellular potency of this compound and other selected inhibitors against CDK19 and its close homolog CDK8. This data allows for a direct comparison of their efficacy and selectivity.
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound (CCT251545) | CDK19 | Biochemical | 6 [1] | - |
| CDK8 | Biochemical | 7[1] | - | |
| Senexin A | CDK19 | Binding | - | 310 [2] |
| CDK8 | Biochemical | 280[2] | 830[2] | |
| Senexin B (BCD-115) | CDK19 | Binding | - | 80 |
| CDK8 | Biochemical | 24-50 | 140 | |
| RVU120 (SEL120) | CDK19 | Biochemical | 10.4 | - |
| CDK8 | Biochemical | 4.4 | - |
CDK19 Signaling Pathway
CDK19, as part of the Mediator complex kinase module, plays a pivotal role in transducing signals from various pathways to the core transcriptional machinery. It achieves this by phosphorylating a range of substrates, including transcription factors and RNA Polymerase II. Key signaling pathways influenced by CDK19 include Wnt/β-catenin, TGF-β/SMAD, and JAK/STAT.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of CDK19 inhibitors are provided below.
In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of CDK19 in a biochemical setting.
Materials:
-
Recombinant human CDK19/Cyclin C enzyme
-
Fluorescently labeled peptide substrate (e.g., a peptide derived from a known CDK19 substrate with a fluorescein label)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serially diluted in DMSO)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a reaction mixture containing the CDK19/Cyclin C enzyme and the fluorescently labeled peptide substrate in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein within a cellular environment.
Materials:
-
Cancer cell line expressing CDK19 (e.g., SW620 colorectal cancer cells)
-
Cell culture medium and supplements
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against CDK19
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble CDK19 in each sample by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
NF-κB Reporter Assay
This cell-based assay is used to measure the effect of CDK19 inhibitors on a specific signaling pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Cell culture medium and supplements
-
Test compounds
-
TNF-α (or another NF-κB activator)
-
96-well white, clear-bottom microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293 NF-κB reporter cells into the 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 6 hours). Include unstimulated and vehicle-treated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
Experimental Workflow Example
The following diagram illustrates a typical workflow for characterizing a novel CDK19 inhibitor.
References
Selectivity profile of CDK19 Probe 1 versus other kinases.
A detailed analysis of the kinase selectivity profile of CCT251545, a potent chemical probe for Cyclin-Dependent Kinase 19 (CDK19) and its close homolog CDK8, reveals a high degree of specificity against a broad panel of human kinases. This guide provides a comprehensive comparison of its inhibitory activity, supported by experimental data and detailed protocols, for researchers in oncology, chemical biology, and drug discovery.
CCT251545 has emerged as a valuable tool for investigating the biological functions of the Mediator complex-associated kinases CDK8 and CDK19, which play crucial roles in transcriptional regulation and have been implicated in various cancers. The utility of a chemical probe is intrinsically linked to its selectivity, and CCT251545 demonstrates an exemplary profile, enabling precise interrogation of CDK8/19 function with minimal off-target effects.
Quantitative Kinase Selectivity Profile
The selectivity of CCT251545 has been rigorously evaluated across large panels of kinases. The data presented below summarizes its inhibitory activity, highlighting its potent and selective action on CDK8 and CDK19.
| Target Kinase | Assay Type | Potency (IC50/Kd) | % Inhibition @ 1µM | Reference |
| CDK19 | Biochemical Assay | 6 nM | Not Reported | [1] |
| Cellular Assay (NanoBRET) | 6.3 nM | 100% | [2] | |
| Dissociation Constant (Kd) | 74 nM | Not Applicable | [2] | |
| CDK8 | Biochemical Assay | 7 nM | 92.3% | [1][2] |
| GSK3α | Biochemical Assay | 462 nM | >50% | |
| GSK3β | Biochemical Assay | 690 nM | >50% | |
| PRKCQ | Biochemical Assay | 122 nM | >50% | |
| MKK7β | Not Specified | Not Reported | 68% | |
| LCK | Biochemical Assay | >10,000 nM | <50% | |
| PKG1β | Biochemical Assay | >10,000 nM | <50% | |
| PIK3C2G | Not Specified | Not Reported | 95.8% |
Table 1: Summary of the inhibitory potency and selectivity of CCT251545 against a panel of kinases. The probe demonstrates high potency for CDK8 and CDK19 with significantly lower activity against other kinases.
In a broad screening panel of 293 kinases, CCT251545 at a concentration of 1 µM inhibited only six kinases by more than 50%. This high degree of selectivity underscores its utility as a specific chemical probe for studying the roles of CDK8 and CDK19.
Experimental Methodologies
The determination of the kinase selectivity profile of CCT251545 involved several key experimental protocols, as detailed below.
Kinase Inhibition Assays
Reporter Displacement Assay: The biochemical potency of CCT251545 against CDK8 and CDK19 was determined using a reporter displacement assay. This method relies on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP-binding site of the kinase. The binding of the probe generates an optical signal. When an inhibitor like CCT251545 is introduced, it competes with the reporter probe for binding to the kinase's active site. This competition leads to a decrease in the optical signal, which is proportional to the concentration of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to displace 50% of the reporter probe, is then calculated from the dose-response curve.
Broad Kinase Panel Screening: To assess the selectivity of CCT251545, it was screened against a large panel of 293 different kinases. These assays typically measure the remaining kinase activity in the presence of a fixed concentration of the inhibitor (e.g., 1 µM). The percentage of inhibition is calculated relative to a control reaction without the inhibitor. This high-throughput screening method allows for a broad assessment of a compound's off-target effects.
Cellular Target Engagement Assay (NanoBRET™): To confirm target engagement within a cellular context, the NanoBRET™ Target Engagement Intracellular Kinase Assay was employed. This technology measures the binding of a compound to a specific kinase in live cells. The assay utilizes a bioluminescent tracer that binds to the kinase of interest, which is tagged with a NanoLuc® luciferase. When a test compound is introduced, it competes with the tracer for binding to the kinase. The resulting change in bioluminescence resonance energy transfer (BRET) signal is measured to determine the compound's intracellular potency (IC50).
Visualizing Selectivity
The following diagram illustrates the high selectivity of CCT251545 for CDK19 and CDK8 over the wider kinome.
Figure 1. Selectivity profile of this compound (CCT251545).
Conclusion
The chemical probe CCT251545 exhibits a highly selective inhibition profile for CDK19 and CDK8. The extensive experimental data demonstrates its potent activity against its primary targets and minimal interaction with a wide array of other kinases. This makes CCT251545 an invaluable research tool for elucidating the specific biological roles of CDK8 and CDK19 in health and disease, and for the development of novel therapeutic agents targeting the Mediator complex.
References
Unveiling the Selectivity of CDK19 Probe 1: A Comparative Guide to CDK8/19 Inhibition
For researchers, scientists, and drug development professionals, understanding the precise selectivity of chemical probes is paramount for accurate biological interrogation and therapeutic development. This guide provides a comprehensive comparison of "CDK19 Probe 1" (a designation for the highly selective inhibitor CCT251545) and its cross-reactivity with the closely related kinase, CDK8. We present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to offer a clear and objective evaluation.
Cyclin-dependent kinase 19 (CDK19) and its paralog, CDK8, are key transcriptional regulators that operate as part of the Mediator complex.[1] Their structural similarity, particularly within the ATP-binding pocket, presents a significant challenge in developing selective inhibitors. This guide will delve into the specifics of CCT251545 as a leading example of a potent and selective CDK8/19 chemical probe, alongside a comparison with other notable inhibitors in the field.
Quantitative Comparison of CDK8/19 Inhibitors
The following table summarizes the in vitro potency of CCT251545 ("Probe 1") and other well-characterized CDK8/19 inhibitors, highlighting their activity against both CDK8 and CDK19. This data is crucial for assessing the degree of cross-reactivity.
| Inhibitor | Target(s) | IC₅₀ (nM) vs CDK8 | IC₅₀ (nM) vs CDK19 | Kd (nM) vs CDK8 | Kd (nM) vs CDK19 | Reference(s) |
| CCT251545 (Probe 1) | CDK8/19 | 7 | 6 | 7 | 6 | [2] |
| Cortistatin A | CDK8/19 | 15 | - | 0.195 | - | [3][4] |
| Senexin B | CDK8/19 | 24-50 | 24-50 | 140 | 80 | [5] |
| Senexin C | CDK8/19 | - | - | 1.4 | 2.9 |
Experimental Protocols for Assessing Kinase Selectivity
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the cross-reactivity of CDK8/19 inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK8 and CDK19.
Materials:
-
Purified recombinant CDK8/Cyclin C and CDK19/Cyclin C enzymes
-
Peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific substrate)
-
Test compound (e.g., CCT251545)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well or 384-well assay plates
-
Detection system (e.g., scintillation counter for radioactive assays, or a luminescence plate reader for ADP-Glo™ type assays)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the kinase assay buffer.
-
Add the purified CDK8/Cyclin C or CDK19/Cyclin C enzyme to the wells.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of substrate phosphorylation. For radioactive assays, this involves measuring the incorporated radioactivity. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based reaction.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay (Cell-based Assay)
This assay measures the binding of a compound to its target protein within living cells, providing a more physiologically relevant assessment of target engagement.
Objective: To quantify the apparent affinity of a test compound for CDK8 and CDK19 in intact cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-CDK8 and NanoLuc®-CDK19 fusion proteins
-
NanoBRET™ fluorescent tracer that binds to the kinase of interest
-
Test compound
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, non-binding surface 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK8 or NanoLuc®-CDK19 expression vector and a vector for the partner cyclin (Cyclin C). Culture for 24 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Dispense the cell suspension into the wells of the assay plate.
-
Compound Addition: Prepare serial dilutions of the test compound in DMSO and add them to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
-
Signal Detection: Read the plate within 10 minutes on a plate reader, measuring both the donor (NanoLuc®) emission at ~460 nm and the acceptor (tracer) emission at ~618 nm.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and binding of the compound to the target. Determine the IC₅₀ value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA®) (Cell-based Assay)
CETSA® assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in its native cellular environment.
Objective: To confirm the direct binding of a test compound to CDK8 and CDK19 in cells by observing a shift in their melting temperature (Tₘ).
Materials:
-
Cultured cells expressing endogenous or overexpressed CDK8 and CDK19
-
Test compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents (primary antibodies for CDK8 and CDK19, HRP-conjugated secondary antibody, chemiluminescent substrate)
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for CDK8 and CDK19.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
Signaling Pathways and Experimental Workflows
To contextualize the importance of CDK8/19 selectivity, it is crucial to understand their roles in key signaling pathways.
CDK8/19 in WNT Signaling
CDK8 and CDK19 are known to be positive regulators of the Wnt/β-catenin signaling pathway, a critical pathway in development and disease, particularly in colorectal cancer. Inhibition of CDK8/19 can lead to the downregulation of Wnt target genes.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 3. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
Navigating Transcriptional Control: A Comparative Analysis of CDK19 Selective vs. Dual CDK8/19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emerging Cancer Therapeutics
The selective inhibition of cyclin-dependent kinases 8 (CDK8) and its paralog CDK19, key regulators of transcriptional processes frequently dysregulated in cancer, has emerged as a promising therapeutic strategy. While dual inhibitors targeting both kinases have shown preclinical efficacy, concerns regarding on-target toxicities due to the ubiquitous expression of CDK8 have spurred the development of a new generation of CDK19-selective inhibitors. This guide provides a comprehensive comparative analysis of these two approaches, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows to aid researchers in this evolving field.
At a Glance: Key Differences and Rationale
The primary rationale for developing CDK19-selective inhibitors lies in the differential tissue expression of the two kinases. CDK8 is more widely expressed in various tissues, and its inhibition has been linked to potential side effects.[1][2] In contrast, CDK19 has a more restricted expression pattern, suggesting that its selective inhibition could offer a wider therapeutic window with an improved safety profile.[1][2] This hypothesis is driving the current research focus on developing highly selective CDK19 inhibitors to minimize off-target and on-target, off-tissue toxicities.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical and cellular activities of representative CDK19 selective and dual CDK8/19 inhibitors.
Table 1: Biochemical Potency of CDK19 Selective and Dual CDK8/19 Inhibitors
| Inhibitor | Type | CDK19 IC50 (nM) | CDK8 IC50 (nM) | Selectivity (CDK8/CDK19) | Reference |
| Compound A4 | CDK19 Selective | - | - | >50-fold | [3] |
| CCT251921 | Dual CDK8/19 | 2.6 | 2.3 | ~1 | |
| BI-1347 | Dual CDK8/19 | - | 1.4 | - | |
| Compound 2 | Dual CDK8/19 | - | 1.8 | - | |
| SEL120 | Dual CDK8/19 | - | - | - | |
| Compound 4k | Dual CDK8/19 | - | 2.5 | - | |
| Linifanib | Dual CDK8/19 | 24 | 14 | 0.6 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Selectivity is calculated as the ratio of CDK8 IC50 to CDK19 IC50. A higher ratio indicates greater selectivity for CDK19.
Table 2: Cellular Activity of CDK19 Selective and Dual CDK8/19 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular Potency (IC50/EC50) | Key Findings | Reference |
| Compound A4 | TNBC cell line | Cell Viability | - | Significant cell death in TNBC cells, not broadly cytotoxic to normal fibroblasts. | |
| CCT251921 | SW620 (colorectal) | pSTAT1 (Ser727) Inhibition | - | Potent inhibition of a downstream biomarker. | |
| BI-1347 | MV-4-11 (AML) | Cell Proliferation | < 1 µM | Growth inhibition in a subset of hematological cancer cell lines. | |
| SEL120 | AML patient-derived cells | Cell Viability | - | Reduced viability and induced apoptosis. |
Signaling Pathways: The Roles of CDK8 and CDK19
CDK8 and CDK19 are integral components of the Mediator complex, which acts as a bridge between transcription factors and RNA polymerase II, thereby regulating gene expression. They have been shown to modulate several key oncogenic signaling pathways, most notably the Wnt/β-catenin and STAT pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Both CDK8 and CDK19 have been implicated in positively regulating this pathway. Reduced expression of either CDK8 or CDK19 can inhibit TCF/LEF reporter gene transcription, a readout of Wnt pathway activity.
STAT Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) pathway is critical for mediating cellular responses to cytokines and growth factors. CDK8 has been shown to phosphorylate STAT1 on serine 727, a modification that modulates its transcriptional activity. Inhibition of CDK8/19 leads to decreased phosphorylation of STAT1, which can impact immune responses and tumor cell survival.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of CDK inhibitors. Below are representative methodologies for key assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is commonly used to determine the biochemical potency (IC50) of inhibitors against purified CDK8 and CDK19 enzymes.
Principle: The assay measures the inhibition of the kinase's ability to phosphorylate a substrate. A europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP-binding pocket. In the absence of an inhibitor, FRET occurs between the europium donor and the tracer acceptor. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the CDK8/cyclin C or CDK19/cyclin C enzyme and the corresponding tracer (e.g., Kinase Tracer 236) in Kinase Buffer A to the desired concentrations.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in Kinase Buffer A.
-
Dilute the Europium-labeled anti-tag antibody in Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the diluted kinase/antibody mixture to all wells.
-
Add 5 µL of the diluted tracer to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a widely used method to assess the effect of inhibitors on the viability and proliferation of cancer cell lines.
Principle: The assay quantifies the amount of ATP, which is an indicator of metabolically active, viable cells. The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
-
Preclinical In Vivo Studies: Efficacy and Toxicity
Preclinical animal models are essential for evaluating the in vivo efficacy and safety of novel inhibitors.
Dual CDK8/19 Inhibitors: Several dual CDK8/19 inhibitors have demonstrated anti-tumor activity in various xenograft models. For instance, SEL120 has shown efficacy in preclinical AML models, reducing tumor burden and inducing differentiation of AML cells. Compound 4k suppressed tumor growth in an RPMI8226 mouse xenograft model. However, some dual inhibitors have been associated with tolerability issues in preclinical studies, which has been a motivating factor for the development of CDK19-selective compounds.
CDK19 Selective Inhibitors: Preclinical in vivo data for CDK19-selective inhibitors is still emerging. However, in vitro studies with compounds like A4 have shown promising results, with significant cell death in triple-negative breast cancer (TNBC) organoids and a lack of cytotoxicity in normal fibroblast cell lines, suggesting a favorable therapeutic index.
Future Directions and Conclusion
The development of inhibitors targeting the transcriptional kinases CDK8 and CDK19 represents a promising frontier in cancer therapy. Dual CDK8/19 inhibitors have demonstrated clear preclinical efficacy, validating the therapeutic potential of targeting this node. However, the potential for on-target toxicities has led to the rational design of CDK19-selective inhibitors, which may offer an improved safety profile.
The comparative data presented in this guide highlights the high potency of dual inhibitors and the emerging promise of selective CDK19 inhibition. As more quantitative data on CDK19-selective inhibitors becomes available, a clearer picture of their therapeutic potential will emerge. Future head-to-head preclinical and clinical studies will be crucial to definitively compare the efficacy and safety of these two approaches. For researchers in this field, the choice between a dual and a selective inhibitor will depend on the specific cancer type, the therapeutic context, and the evolving understanding of the distinct and overlapping roles of CDK8 and CDK19 in both normal physiology and disease.
References
Comparative Efficacy of CDK19 Probe 1 and Alternatives in Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CDK19 Inhibitors
The cyclin-dependent kinase 19 (CDK19), along with its close homolog CDK8, has emerged as a compelling target in oncology. These kinases are key components of the Mediator complex, which regulates transcription, and their dysregulation has been implicated in various cancers. This guide provides a comparative analysis of CDK19 Probe 1 (also known as CCT251545) and other notable CDK8/19 inhibitors, presenting their efficacy across different cancer models with supporting experimental data.
Mechanism of Action
This compound (CCT251545) is a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19.[1] It functions as an ATP-competitive inhibitor, demonstrating over 100-fold selectivity for CDK8 and CDK19 over a large panel of other kinases.[1] X-ray crystallography has revealed that it employs a Type 1 binding mode. By inhibiting CDK8/19, CCT251545 modulates the transcription of genes regulated by key signaling pathways, including the WNT and STAT1 pathways.[2] A key biomarker of its activity is the reduction of STAT1 phosphorylation at serine 727 (p-STAT1 S727).
Quantitative Data Summary
The following tables summarize the biochemical potency and cellular activity of this compound (CCT251545) and its alternatives—Senexin B, BI-1347, and RVU120 (SEL120)—in various cancer models.
Table 1: Biochemical Potency of CDK19 Inhibitors
| Compound | Target(s) | IC50 (nM) | Kd (nM) |
| This compound (CCT251545) | CDK8 / CDK19 | 7 / 6[3] | 140 (CDK8), 80 (CDK19) |
| Senexin B | CDK8 / CDK19 | 24-50 | - |
| BI-1347 | CDK8 | 1.1 | - |
| RVU120 (SEL120) | CDK8 / CDK19 | - | - |
Table 2: Cellular Activity of CDK19 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) |
| This compound (CCT251545) | 7dF3 | - | WNT Signaling | 0.005 |
| COLO 205 | Colorectal Cancer | WNT Signaling | 0.035 | |
| SW620 | Colorectal Cancer | Growth Inhibition | Sensitive | |
| A2780 | Ovarian Cancer | Growth Inhibition | 35.85 | |
| Senexin B | MCF7 | Breast Cancer | Growth Inhibition | Synergistic with fulvestrant |
| Various | Breast Cancer | Growth Inhibition | Synergistic with lapatinib | |
| BI-1347 | HCT-116 | Colorectal Cancer | Proliferation | 32.94 |
| MV-4-11B | Acute Myeloid Leukemia | Proliferation | 0.007 | |
| NK-92 | Natural Killer Cell Line | pSTAT S727 Inhibition | 0.003 | |
| RVU120 (SEL120) | AML cell lines | Acute Myeloid Leukemia | Anti-tumor efficacy | High |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by CDK19 inhibitors and a general workflow for evaluating their efficacy.
References
Comparative Guide to CDK19 Probe 1 and its Alternatives for Reproducible Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CDK19 Probe 1 (CCT251545) and its alternatives, focusing on the reproducibility of experimental results. The information presented is intended to assist researchers in selecting the most appropriate chemical probe for their studies of Cyclin-Dependent Kinase 19 (CDK19) function and its role in various signaling pathways.
Introduction to CDK19 and its Inhibition
Cyclin-Dependent Kinase 19 (CDK19), along with its close homolog CDK8, is a key component of the Mediator complex's kinase module.[1] This complex plays a crucial role in regulating gene transcription by acting as a bridge between transcription factors and the RNA polymerase II machinery.[2] The CDK8/19 module can either positively or negatively regulate transcription, making it a critical node in cellular signaling pathways, including the WNT and STAT1 pathways.[3][4] Dysregulation of CDK19 activity has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[5]
CDK19 inhibitors function by selectively targeting the CDK19 enzyme, typically by binding to its ATP-binding pocket, which obstructs its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as the C-terminal domain of RNA polymerase II and various transcription factors, leading to modulation of gene expression. The specificity and potency of these inhibitors are critical for obtaining reproducible and reliable experimental data.
Overview of this compound (CCT251545)
This compound, also known as CCT251545, is a potent and highly selective small-molecule inhibitor of both CDK8 and CDK19. It was identified through a cell-based screen for inhibitors of the WNT signaling pathway. CCT251545 exhibits greater than 100-fold selectivity for CDK8/19 over a panel of 291 other kinases. Unlike some other CDK8/19 inhibitors that are Type II inhibitors, CCT251545 is a Type I inhibitor, which contributes to its potent activity in cell-based assays.
Comparison of this compound with Alternative Probes
Several other small molecules have been identified as inhibitors of CDK19, each with distinct characteristics. The following tables provide a comparative summary of their performance based on available experimental data.
Table 1: In Vitro Potency and Binding Affinity of CDK19 Inhibitors
| Compound | Target(s) | IC50 (nM) vs CDK19 | Kd (nM) vs CDK19 | Notes |
| This compound (CCT251545) | CDK8/19 | 6 | - | Potent and selective. |
| Senexin A | CDK8/19 | - | 310 | Also inhibits CDK8 with an IC50 of 280 nM. |
| Senexin B | CDK8/19 | - | 80 | - |
| Cortistatin A | CDK8/19 | - | <1 | A natural product with high potency and selectivity. |
| Sorafenib | Multi-kinase | 206 | - | A Type II inhibitor with poor translation to cell-based assays for CDK8/19. |
| Linifanib | Multi-kinase | 24 | - | A Type II inhibitor with poor translation to cell-based assays for CDK8/19. |
| Ponatinib | Multi-kinase | - | - | A Type II inhibitor with some translation to cell-based assays but less effective than CCT251545. |
| T-474 | CDK8/19 | 1.9 | - | Highly selective inhibitor. |
| T-418 | CDK8/19 | 62 | - | Selective inhibitor. |
Table 2: Cellular Activity of CDK19 Inhibitors
| Compound | Cell-Based Assay | Cell Line(s) | IC50 (nM) | Key Findings |
| This compound (CCT251545) | WNT Reporter Assay | 7dF3 | 5 | Potent inhibition of WNT signaling. |
| pSTAT1(Ser727) Inhibition | SW620 | 9 | Effective inhibition of a key downstream target. | |
| Senexin A | β-catenin-dependent transcription | HCT116 | - | Inhibits WNT pathway activity. |
| Sorafenib | TCF Reporter Assay | 7dF3, LS174T | >1000 | Poor cell-based activity against WNT signaling. |
| Linifanib | TCF Reporter Assay | 7dF3, LS174T | 1290, 5170 | Poor cell-based activity against WNT signaling. |
| T-474 | Anti-proliferative Assay | VCaP | - | Suppresses proliferation of prostate cancer cells. |
| T-418 | Anti-proliferative Assay | VCaP | - | Suppresses proliferation of prostate cancer cells. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the CDK19 signaling pathway and a typical experimental workflow for evaluating CDK19 inhibitors.
CDK19 Signaling Pathway
Experimental Workflow for Inhibitor Evaluation
Experimental Protocols
Reproducibility of experimental results is critically dependent on detailed and consistent methodologies. Below are protocols for key experiments used to characterize CDK19 inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on CDK19 kinase activity.
Materials:
-
Recombinant human CDK19/Cyclin C complex
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
This compound or alternative inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, recombinant CDK19/Cyclin C, and the kinase substrate in a suitable kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. The signal is proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor with CDK19 in a cellular context.
Materials:
-
SW620 cells or other relevant cell line
-
This compound or alternative inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Treat cultured cells with the inhibitor or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the tubes to room temperature and centrifuge to pellet aggregated proteins.
-
Collect the supernatant and quantify the amount of soluble CDK19 using Western blotting or an ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blotting for Phospho-STAT1 (Ser727)
This assay measures the cellular activity of CDK19 inhibitors by assessing the phosphorylation of a known downstream substrate.
Materials:
-
SW620 or other responsive cell line
-
This compound or alternative inhibitor
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for a defined period (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-STAT1 (Ser727).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total STAT1 to normalize for protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on STAT1 phosphorylation.
Conclusion
The reproducibility of experimental results using CDK19 inhibitors is paramount for advancing our understanding of its biological roles and for the development of potential therapeutics. This compound (CCT251545) stands out as a highly potent and selective tool with excellent cell-based activity, making it a reliable choice for many research applications. When selecting an inhibitor, researchers should consider not only its in vitro potency but also its cellular efficacy and selectivity profile. The detailed protocols and comparative data provided in this guide aim to support the design of robust and reproducible experiments in the study of CDK19.
References
- 1. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 2. Gene - CDK19 [maayanlab.cloud]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of CDK8/19 Chemical Probes: CCT251545 vs. CCT251921
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely used chemical probes for Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), CCT251545 and CCT251921. This analysis is supported by experimental data to inform probe selection for in vitro and in vivo studies.
CCT251545 and CCT251921 are potent and selective inhibitors of the closely related transcriptional kinases CDK8 and CDK19. These kinases are components of the Mediator complex and play crucial roles in regulating gene expression in various signaling pathways, including WNT and STAT1 signaling.[1][2] Both probes are valuable tools for elucidating the biological functions of CDK8 and CDK19 and for exploring their therapeutic potential in oncology and immunology.
Quantitative Data Comparison
The following tables summarize the key quantitative data for CCT251545 and CCT251921, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Potency
| Parameter | CCT251545 | CCT251921 | Reference |
| Target(s) | CDK8, CDK19 | CDK8, CDK19 | [3][4] |
| Binding Affinity (Kd) | CDK8: 2 nM (SPR) | Not explicitly stated | [5] |
| Biochemical IC50 | Not explicitly stated | Not explicitly stated | |
| Cellular Potency (WNT signaling) | IC50: 5 nM (7dF3 cells) | Not explicitly stated | |
| Cellular Potency (Treg differentiation) | Not evaluated | Effective at 10-50 nM |
Table 2: Kinase Selectivity Profile of CCT251545
| Kinase | CCT251545 Inhibition at 1 µM | Confirmed IC50 | Reference |
| CDK8 | >90% | Potent inhibitor | |
| CDK19 | >90% | Potent inhibitor | |
| GSK3α | >50% | 462 nM | |
| GSK3β | >50% | 690 nM | |
| PRKCQ | >50% | 122 nM | |
| MKK7β | 68% | Not determined | |
| LCK | >50% | >10 µM | |
| PKG1β | >50% | >10 µM | |
| 285 other kinases | <50% | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these probes and a general workflow for their characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Confirming CDK19 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm target engagement of Cyclin-Dependent Kinase 19 (CDK19) in vivo. Understanding whether a therapeutic agent effectively binds to and modulates its intended target within a living organism is a critical step in drug development. This document outlines key methodologies, presents supporting experimental data from preclinical studies, and offers detailed protocols to aid in the design and execution of target validation experiments.
Introduction to CDK19 and Target Engagement
CDK19, along with its close paralog CDK8, is a component of the Mediator complex, which plays a pivotal role in regulating gene transcription.[1][2][3] Dysregulation of CDK19 has been implicated in various cancers, making it an attractive therapeutic target.[1][4] Confirming that a CDK19 inhibitor reaches and engages its target in vivo is essential to correlate drug exposure with pharmacodynamic effects and, ultimately, clinical efficacy. This guide explores the primary methods for assessing in vivo CDK19 target engagement: pharmacodynamic biomarker analysis and downstream transcriptional profiling.
Comparison of In Vivo CDK19 Target Engagement Methods
The selection of a method to confirm in vivo target engagement depends on factors such as the availability of specific reagents, the experimental model, and the desired endpoint. Below is a comparison of the most common approaches.
| Method | Description | Pros | Cons | Key Considerations |
| Pharmacodynamic (PD) Biomarkers | Measurement of changes in downstream signaling molecules that are directly or indirectly modulated by CDK19 kinase activity. The most common PD biomarker for CDK8/19 is the phosphorylation of STAT1 at Serine 727 (pSTAT1-S727). | - Relatively straightforward and can be assessed by standard techniques like Western blot and immunohistochemistry (IHC).- Provides a direct measure of kinase activity modulation.- Can be applied to both tumor and surrogate tissues. | - The response of some biomarkers, like pSTAT1, can be variable depending on the cell type and duration of treatment. - May not always correlate directly with downstream therapeutic effects.- Requires specific and validated antibodies. | - Baseline levels of the biomarker should be established.- Time-course and dose-response studies are crucial to understand the dynamics of the biomarker modulation. |
| Downstream Gene Expression Analysis | Quantification of changes in the mRNA levels of genes known to be regulated by CDK19. This is typically performed using RNA-Sequencing (RNA-Seq) or quantitative PCR (qPCR) on tumor tissue from treated animals. | - Provides a comprehensive, genome-wide view of the transcriptional consequences of CDK19 inhibition.- Can identify novel biomarkers and pathways affected by the drug.- Highly sensitive and quantitative. | - Can be more complex and costly than biomarker analysis.- Requires bioinformatics expertise for data analysis.- Transcriptional changes may be indirect effects of CDK19 inhibition. | - Proper experimental design with appropriate controls is critical.- Distinguishing between human (tumor) and mouse (stroma) transcripts in xenograft models is necessary. |
| Tumor Growth Inhibition in Xenograft Models | Assessment of the anti-tumor efficacy of a CDK19 inhibitor in preclinical cancer models, such as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX). | - Provides a direct measure of the therapeutic potential of the compound.- Integrates target engagement with a functional anti-cancer outcome. | - Does not directly confirm target engagement at the molecular level.- Can be time-consuming and expensive.- Efficacy can be influenced by off-target effects. | - Should be correlated with pharmacokinetic (PK) and PD biomarker data.- Choice of xenograft model is critical and should be relevant to the cancer type of interest. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the in vivo target engagement and efficacy of various CDK19 inhibitors.
Table 1: In Vivo Efficacy of CDK19 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| SNX631 | C4-2 Prostate Cancer Xenograft | 25 mg/kg, b.i.d. | Significant reduction in serum PSA and final tumor weights after 14 days. | |
| SNX631 | HCC1954-Par & HCC1954-Res Breast Cancer Xenografts | Not specified | Partially inhibited tumor growth alone and strongly suppressed growth in combination with lapatinib. | |
| CCT251545 | SW620 Colorectal Cancer Xenograft | Not specified | Inhibited tumor growth, consistent with in vivo pharmacodynamic data. | |
| Senexin C | MV4-11 Acute Myeloid Leukemia Model | 40 mg/kg, p.o., BID | Strongly suppressed tumor growth with good tolerability. |
Table 2: Pharmacodynamic Biomarker Modulation by CDK19 Inhibitors In Vivo
| Compound | Cancer Model | Biomarker | Method | Result | Citation |
| CCT251545 | MMTV-WNT-1 Breast Cancer Allograft | pSTAT1(Ser727) | Not specified | Reduction in pSTAT1(Ser727) levels. | |
| SNX631 | 22Rv1 Prostate Cancer Xenograft | pSTAT1(S727) | Western Blot | Decreased STAT1 S727 phosphorylation in cells expressing wild-type CDK8 and/or CDK19. | |
| Senexin C | CT26 Colon Carcinoma Tumor Model | CCL12 and KLF2 mRNA | RNA-Seq | Sustained inhibition of PD marker genes. |
Experimental Protocols
Protocol 1: Western Blot Analysis of pSTAT1(S727) in Tumor Xenografts
This protocol describes the analysis of the pharmacodynamic biomarker pSTAT1(S727) in tumor tissue from CDK19 inhibitor-treated mice.
-
Tumor Collection and Lysis:
-
Excise tumors from control and treated animals at specified time points after the final dose.
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Homogenize frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pSTAT1(S727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin or GAPDH).
-
-
Quantification:
-
Quantify band intensities using densitometry software.
-
Normalize the pSTAT1(S727) signal to total STAT1 and the loading control.
-
Protocol 2: RNA-Sequencing Analysis of Tumor Xenografts
This protocol outlines the steps for analyzing downstream gene expression changes in tumor xenografts following treatment with a CDK19 inhibitor.
-
RNA Extraction:
-
Excise tumors and snap-freeze as described above.
-
Extract total RNA from homogenized tumor tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from high-quality RNA using a commercial kit (e.g., Illumina TruSeq RNA Sample Preparation Kit).
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a combined human and mouse reference genome to differentiate between tumor and stromal transcripts.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treated and control groups.
-
Conduct pathway and gene set enrichment analysis to identify biological processes affected by CDK19 inhibition.
-
Visualizing Pathways and Workflows
CDK19 Signaling Pathway
References
- 1. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Safe Disposal of CDK19 Probe 1: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of CDK19 Probe 1, a small molecule inhibitor used in cancer research. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before proceeding with the disposal of this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and safety information. In the absence of an SDS, the following general precautions for handling potent small molecule inhibitors should be observed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[1][2].
1. Waste Identification and Classification:
-
All unused or leftover this compound, in both pure (solid) and solution form, must be classified as hazardous chemical waste[3].
-
All materials that have come into direct contact with the probe, such as pipette tips, tubes, vials, and gloves, are also to be considered hazardous waste and disposed of accordingly[3][4].
2. Waste Segregation and Collection:
-
Designated Waste Containers: All this compound waste must be collected in a designated, leak-proof hazardous waste container that is chemically compatible with the compound and any solvents used.
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, pipette tips, paper towels) in a separate, clearly labeled hazardous waste container lined with a plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be segregated.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
3. Labeling and Documentation:
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (avoid abbreviations).
-
The approximate concentration and solvent if it is a liquid waste.
-
The date the waste was first added (accumulation start date).
-
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general lab traffic and, for liquids, should have secondary containment to contain any potential spills.
-
Ensure the storage area is well-ventilated.
5. Empty Container Disposal:
-
The original this compound container is considered hazardous waste even when empty.
-
To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.
6. Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (e.g., six months), schedule a pickup with your institution's Environmental Health and Safety (EHS) or hazardous waste management office.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety and hazardous waste disposal guidelines. It is not a substitute for the specific protocols and regulations of your institution or the information provided in the manufacturer's Safety Data Sheet (SDS). Always prioritize your local EHS guidelines.
References
Personal protective equipment for handling CDK19 Probe 1
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling CDK19 Probe 1. Adherence to these protocols is essential for ensuring personal safety and proper experimental conduct.
This compound is a chemical inhibitor of CDK19 and should be handled with care.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, small molecule kinase inhibitors.[2][3]
Personal Protective Equipment (PPE)
The primary routes of exposure to compounds of this class are inhalation, skin contact, and ingestion.[4] Therefore, consistent and correct use of appropriate PPE is the most critical line of defense. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid Form) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Glasses with Side Shields | To be performed in a certified chemical fume hood. |
| Cell Culture Dosing | Single Gloves, Lab Coat, Safety Glasses | To be performed in a biological safety cabinet. |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield | Use designated, clearly labeled hazardous waste containers.[5] |
Key Handling Precautions:
-
Always wash hands thoroughly with soap and water after handling the compound.
-
Avoid eating, drinking, or smoking in areas where this compound is handled or stored.
-
A comprehensive risk assessment should be conducted before undertaking any new procedure involving this compound.
Experimental Workflow: PPE Donning and Doffing
Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination. The following diagram illustrates the correct sequence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
